R-96544
Descripción
Propiedades
Fórmula molecular |
C22H29NO3 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1 |
Clave InChI |
AFZLABYDOCWQBQ-WOJBJXKFSA-N |
SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
SMILES isomérico |
CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
SMILES canónico |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of R-96544
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R-96544, the active metabolite of the prodrug R-102444, is a potent, competitive, and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][[“]] Its mechanism of action is centered on its high-affinity binding to 5-HT2A receptors, thereby inhibiting the downstream signaling cascades typically initiated by serotonin (5-hydroxytryptamine, 5-HT). This antagonism has been demonstrated to effectively block 5-HT-mediated physiological responses, most notably platelet aggregation and vascular smooth muscle contraction.[1] Preclinical studies have also elucidated its potential therapeutic effects in mitigating the progression of both acute and chronic pancreatitis.[3] This document provides a comprehensive overview of the molecular pharmacology of this compound, including its binding profile, in vitro and in vivo effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism of action of this compound is its direct competition with serotonin for the binding site on the 5-HT2A receptor, a G-protein coupled receptor (GPCR) of the Gq/G11 class.[1][4] In its active state, the 5-HT2A receptor initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium concentrations and activating protein kinase C (PKC), respectively, culminating in various cellular responses.
This compound binds to the 5-HT2A receptor with high affinity but does not activate it. Instead, it occupies the binding site, preventing serotonin from binding and triggering the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This competitive antagonism has been confirmed through Schild plot analysis, which yielded a pA2 value of 10.4 with a slope close to unity (1.04), indicative of a competitive interaction.[1]
Signaling Pathway Blockade
The diagram below illustrates the canonical 5-HT2A receptor signaling pathway and the point of inhibition by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The data clearly demonstrates a high affinity for the 5-HT2A receptor with significantly lower affinity for other receptor types.
Receptor Binding and Antagonist Potency
| Parameter | Value | Receptor/System | Species | Reference |
| Ki | 1.6 nM | 5-HT2A | - | [5] |
| pA2 | 10.4 | 5-HT2A (functional antagonism) | Rat (caudal artery) | [1] |
Receptor Selectivity Profile (IC50 Values)
| Receptor Target | IC50 (nM) | Reference |
| 5-HT2 | 2.2 | [5] |
| α1-Adrenergic | 310 | [5] |
| D2 Dopamine | 2400 | [5] |
| 5-HT1 | 3700 | [5] |
| 5-HT3 | >5000 | [5] |
| β-Adrenergic | >5000 | [5] |
Preclinical Efficacy
The antagonist activity of this compound at the 5-HT2A receptor translates into measurable physiological effects both in vitro and in vivo.
In Vitro Effects
-
Inhibition of Platelet Aggregation: this compound demonstrates a concentration-dependent inhibition of platelet aggregation induced by serotonin alone or in combination with ADP. This effect has been observed in platelets from humans, monkeys, cats, rabbits, rats, and mice.[1]
-
Inhibition of Smooth Muscle Contraction: The compound effectively inhibits 5-HT2A receptor-mediated contraction of guinea pig trachea.[1]
-
Receptor Specificity: this compound does not inhibit 5-HT3 receptor-mediated contraction of guinea pig ileum or 5-HT2B receptor-mediated contraction of the rat fundus preparation, confirming its selectivity for the 5-HT2A subtype.[1]
In Vivo and Ex Vivo Effects
-
Antiplatelet Activity: Intravenous administration of this compound to rabbits leads to a significant inhibition of ex vivo platelet aggregation.[1] Furthermore, oral administration of its prodrug, R-102444, to rats also results in significant inhibition of ex vivo platelet aggregation, demonstrating its bioavailability and conversion to the active form.[1]
-
Antihypertensive Activity: In anesthetized spontaneously hypertensive rats, intravenous this compound attenuates the pressor (blood pressure raising) responses evoked by 5-HT.[1] It does not affect pressor responses induced by the α1-adrenergic agonist phenylephrine (B352888) or by angiotensin II, further highlighting its specific mechanism of action.[1]
-
Effects on Pancreatitis: In experimental models of acute pancreatitis, this compound and its prodrug R-102444 reduced serum amylase and lipase (B570770) activities and attenuated pancreatic necrosis, inflammation, and vacuolization.[3] In a model of chronic pancreatitis, R-102444 suppressed pancreatic atrophy.[3]
Experimental Protocols
The following sections outline the methodologies employed in the key experiments that characterized the mechanism of action of this compound.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Protocol Summary:
-
Membrane Preparation: Platelet membranes from cats were prepared as the source of 5-HT2A receptors.[1]
-
Incubation: Membranes were incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist, [3H]ketanserin, in the presence of various concentrations of the test compound, this compound.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound [3H]ketanserin, was measured using a liquid scintillation counter.
-
Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
-
Isolated Tissue (Rat Caudal Artery) Contraction Assay
This functional assay measures the ability of an antagonist to inhibit the physiological response to an agonist.
-
Objective: To characterize the nature of antagonism (competitive vs. non-competitive) and determine the functional antagonist potency (pA2).
-
Protocol Summary:
-
Tissue Preparation: The caudal artery was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Measurement: The tissue was connected to an isometric force transducer to measure changes in tension (contraction).
-
Control Curve: A cumulative concentration-response curve to serotonin was generated to establish the baseline contractile response.
-
Antagonist Incubation: The tissue was washed and then incubated with a fixed concentration of this compound for a set period.
-
Test Curve: The serotonin concentration-response curve was repeated in the presence of this compound.
-
Analysis: This process was repeated with several different concentrations of this compound. The parallel rightward shift in the concentration-response curves was analyzed using a Schild plot to calculate the pA2 value. A slope near 1.0 confirmed competitive antagonism.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT2A receptor. Its mechanism of action, centered on the blockade of serotonin-induced Gq/G11 protein signaling, has been robustly demonstrated through comprehensive in vitro and in vivo pharmacological studies. The quantitative data from binding and functional assays confirm its high affinity and selectivity. These properties underpin its observed efficacy in inhibiting key physiological processes such as platelet aggregation and vasoconstriction, and suggest its potential utility in pathological conditions where 5-HT2A receptor activity is implicated, such as pancreatitis. This technical guide provides the foundational data and experimental context for professionals engaged in further research or development involving this compound or other 5-HT2A receptor modulators.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
R-96544: A Potent and Selective 5-HT2A Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
Pharmacological Profile of this compound
This compound distinguishes itself through its high affinity and selectivity for the 5-HT2A receptor. This specificity is crucial for minimizing off-target effects and achieving a desirable therapeutic window. The quantitative pharmacological data for this compound are summarized in the tables below.
Binding Affinity and Selectivity
This compound demonstrates nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin (B10506) receptor subtypes and other neurotransmitter receptors. This selectivity profile suggests a targeted mechanism of action.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT2A | 1.6 nM | [1] |
| α1-adrenergic | 310 nM | [1] |
| D2 dopamine | 2400 nM | [1] |
| 5-HT1 | 3700 nM | [1] |
| 5-HT3 | > 5000 nM | [1] |
| β-adrenergic | > 5000 nM | [1] |
Functional Antagonist Potency
The antagonist potency of this compound has been determined in functional assays, most notably through its ability to competitively inhibit serotonin-induced contractions in isolated vascular tissue. The pA2 value, a measure of competitive antagonist potency, further underscores its high potency.
| Assay | Parameter | Value | Reference |
| Rat Caudal Artery Contraction | pA2 | 10.4 | [2] |
Mechanism of Action: 5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[3] Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, platelet aggregation, and neuronal excitation.[5][6]
This compound, as a competitive antagonist, binds to the 5-HT2A receptor at the same site as serotonin but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of 5-HT2A receptor-mediated signaling is the basis for its pharmacological effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize 5-HT2A receptor antagonists like this compound.
5-HT2A Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the 5-HT2A receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, incubate the prepared membranes with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound).
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
The reaction is typically incubated for 60 minutes at room temperature.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by serotonin.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP (supernatant) from red and white blood cells.
2. Aggregation Measurement:
-
Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP sample as platelets aggregate.
-
A baseline light transmission is established with PRP.
-
The test compound (this compound) or vehicle is pre-incubated with the PRP.
-
Aggregation is initiated by adding a sub-maximal concentration of serotonin, often in combination with another weak agonist like ADP to potentiate the response.
-
The change in light transmission is recorded over time, and the maximum aggregation is determined.
3. Data Analysis:
-
The inhibitory effect of the test compound is expressed as a percentage of the control aggregation (vehicle-treated).
-
An IC50 value (the concentration of the compound that inhibits 50% of the serotonin-induced aggregation) can be determined by testing a range of compound concentrations.
Rat Caudal Artery Contraction Assay and Schild Analysis
This ex vivo assay is used to determine the potency and mechanism of antagonism (competitive vs. non-competitive) of a compound on vascular smooth muscle contraction.
1. Tissue Preparation:
-
The ventral caudal artery is dissected from a rat and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.
-
The artery is cut into rings, and the endothelium may be removed by gentle rubbing.
-
The arterial rings are mounted in an organ bath containing the physiological salt solution and connected to an isometric force transducer to record changes in tension.
2. Contraction Measurement and Schild Analysis:
-
After an equilibration period, a cumulative concentration-response curve to serotonin is generated to establish a control response.
-
The tissues are then washed and incubated with a fixed concentration of the antagonist (this compound) for a set period.
-
A second cumulative concentration-response curve to serotonin is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
3. Data Analysis:
-
The concentration-response curves for serotonin in the presence of the antagonist should show a parallel rightward shift if the antagonism is competitive.
-
The dose ratio (the ratio of the EC50 of serotonin in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, the slope of the Schild plot should be close to 1.0. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Pharmacological Effects and Therapeutic Potential
The potent and selective 5-HT2A receptor antagonism of this compound translates into distinct pharmacological effects observed in both in vitro and in vivo models. These effects highlight its potential therapeutic applications.
-
Anti-platelet Aggregation: this compound effectively inhibits serotonin-induced platelet aggregation.[2] This suggests a potential role in the treatment or prevention of thrombotic disorders where serotonin plays a pro-thrombotic role.
-
Vasodilation: By blocking serotonin-induced vasoconstriction, this compound can lead to vasodilation. This effect has been demonstrated by the attenuation of pressor responses to 5-HT in vivo.[2] This property could be beneficial in conditions characterized by excessive vasoconstriction.
-
Potential in Pancreatitis: Preclinical studies have shown that this compound and its prodrug R-102444 can inhibit the progression of experimental acute and chronic pancreatitis, suggesting an involvement of 5-HT2A receptors in the pathophysiology of this disease.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its distinct pharmacological profile, elucidated through a range of in vitro and in vivo studies, demonstrates clear potential for therapeutic development in cardiovascular and other diseases where 5-HT2A receptor signaling is implicated. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into its therapeutic applications.
References
- 1. Effects of nicorandil on sympathetic neurotransmission in rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 and its analogues act in the dorsal raphe and modulate central serotonin to reduce appetite and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of a radioiodinated 13-azapinane thromboxane antagonist to platelets: correlation with antiaggregatory activity in different species - PMC [pmc.ncbi.nlm.nih.gov]
R-96544: A Technical Overview of a Potent and Selective 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of R-96544, the active metabolite of the novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, R-102444. This compound has demonstrated potent, competitive, and selective antagonism of the 5-HT2A receptor, suggesting its potential therapeutic utility in conditions where serotonin-induced platelet aggregation and other 5-HT2A-mediated effects are implicated.
Core Pharmacology and Mechanism of Action
R-102444 is a prodrug that undergoes metabolism to its active form, this compound ((2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride).[1] While R-102444 is inactive in in vitro assays, its oral administration leads to significant in vivo effects due to its conversion to this compound.[1]
This compound exerts its pharmacological effects by competitively binding to 5-HT2A receptors. This is evidenced by its ability to cause a parallel rightward shift in the concentration-response curves for serotonin (B10506) in isolated rat caudal artery preparations, with a pA2 value of 10.4 and a slope near unity (1.04).[1] This high pA2 value indicates a very high affinity of the antagonist for the receptor. The compound shows marked selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (5-HT1, 5-HT3, 5-HT2B), as well as α1-adrenergic, D2 dopamine, and β-adrenergic receptors.[1][2]
The primary downstream effect of this compound's antagonism of the 5-HT2A receptor is the inhibition of serotonin-induced platelet aggregation.[1] It effectively inhibits platelet aggregation induced by serotonin alone or in combination with ADP in platelets from various species, including humans.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its prodrug, R-102444.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/System | Source |
| pA2 | 10.4 | 5-HT2A Receptor (Rat Caudal Artery) | [1] |
| Ki | 1.6 nM | 5-HT2A Receptor | [2] |
| IC50 | 2.2 nM | 5-HT2 Receptor | [2] |
| IC50 | 310 nM | α1-adrenergic Receptor | [2] |
| IC50 | 2400 nM | D2 Dopamine Receptor | [2] |
| IC50 | 3700 nM | 5-HT1 Receptor | [2] |
| IC50 | > 5000 nM | 5-HT3 Receptor | [2] |
| IC50 | > 5000 nM | β-adrenergic Receptor | [2] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound and R-102444
| Compound | Administration Route | Dose Range | Model | Effect | Source |
| R-102444 | Oral (p.o.) | 10 - 100 mg/kg | Rat Acute Pancreatitis (caerulein-induced) | Dose-dependent reduction in serum amylase and lipase | [3] |
| R-102444 | Oral (p.o.) | 0.3 - 10 mg/kg | Rat Acute Pancreatitis (duct ligation) | Dose-dependent reduction in serum amylase and lipase | [3] |
| This compound | Subcutaneous (s.c.) | 10 - 100 mg/kg, bid | Mouse Acute Pancreatitis (CDE diet) | Reduction in serum amylase; attenuation of pancreatic necrosis, inflammation, and vacuolization | [3] |
| R-102444 | Oral (p.o.) | Not specified | Rats | Significant inhibition of ex vivo platelet aggregation | [1] |
| This compound | Intravenous (i.v.) | Not specified | Rabbits | Significant inhibition of ex vivo platelet aggregation | [1] |
| This compound | Intravenous (i.v.) | Not specified | Anesthetized SHRs | Attenuation of pressor responses to 5-HT | [1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
In Vitro Platelet Aggregation Assay
-
Objective: To determine the direct effect of this compound on platelet aggregation.
-
Methodology:
-
Platelet-rich plasma (PRP) was prepared from blood samples collected from various species (humans, monkeys, cats, rabbits, rats, and mice).
-
Platelet aggregation was induced by adding serotonin (5-HT) alone or in combination with ADP.
-
This compound was added at various concentrations to the PRP before the addition of the aggregating agents.
-
Platelet aggregation was measured using an aggregometer to determine the concentration-dependent inhibitory effect of this compound.
-
For comparison, the same assay was performed with R-102444, sarpogrelate, and its active metabolite, M-1.[1]
-
Ex Vivo Platelet Aggregation Assay
-
Objective: To assess the in vivo efficacy of R-102444 and this compound on platelet aggregation after administration.
-
Methodology:
-
R-102444 was administered orally to rats.[1]
-
This compound was administered intravenously to rabbits.[1]
-
At various time points after administration, blood samples were collected to prepare PRP.
-
Platelet aggregation was induced in the collected PRP using 5-HT combined with epinephrine.
-
The degree of aggregation was measured to determine the inhibitory effect of the administered compounds.
-
Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of this compound for 5-HT2A receptors.
-
Methodology:
-
Cat platelet membranes, which are rich in 5-HT2A receptors, were used.
-
The assay was performed using [3H]ketanserin, a radiolabeled ligand that binds to 5-HT2A receptors.
-
Increasing concentrations of this compound were incubated with the platelet membranes and [3H]ketanserin.
-
The amount of bound radioactivity was measured to determine the displacement of [3H]ketanserin by this compound, from which the inhibitory constant (Ki) was calculated.[1]
-
The effect of this compound on non-serotonergic [3H]ketanserin-binding sites was also assessed.[1]
-
Rat Caudal Artery Contraction Assay
-
Objective: To characterize the nature of the antagonism of this compound at the 5-HT2A receptor.
-
Methodology:
-
Rings of rat caudal artery were mounted in an organ bath.
-
Cumulative concentration-response curves for 5-HT-induced contraction were obtained in the absence and presence of various concentrations of this compound.
-
The parallel shift in the concentration-response curves was analyzed using a Schild plot.
-
The pA2 value, a measure of the affinity of a competitive antagonist, was determined from the Schild plot analysis.[1]
-
Visualizations
Metabolic Conversion of R-102444 to this compound
Caption: Metabolic activation of the prodrug R-102444 to its active form, this compound.
5-HT2A Receptor Signaling and Antagonism by this compound
Caption: this compound competitively antagonizes the 5-HT2A receptor, blocking serotonin-mediated signaling.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the pharmacological evaluation of this compound.
Conclusion
This compound is a potent, competitive, and selective 5-HT2A receptor antagonist that is the active metabolite of the orally available prodrug R-102444. Its high affinity for the 5-HT2A receptor translates to effective inhibition of serotonin-induced platelet aggregation and other 5-HT2A-mediated physiological responses. The data presented in this guide underscore the potential of this compound as a valuable research tool for investigating the roles of the 5-HT2A receptor and as a lead compound for the development of therapeutics targeting serotonin-related pathologies. Further research, including clinical trials, would be necessary to establish its safety and efficacy in humans.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of R-96544
A Potent and Selective 5-HT2A Receptor Antagonist
This technical guide provides a comprehensive overview of the pharmacological properties of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document details its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor. This prevents the endogenous ligand, serotonin (B10506) (5-HT), from binding to and activating the receptor, thereby inhibiting downstream signaling pathways. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound, by blocking the initial receptor activation, prevents these downstream events.
Binding Profile
This compound demonstrates high affinity and selectivity for the 5-HT2A receptor. Binding studies have quantified its affinity for the target receptor and a panel of other receptors to establish its selectivity profile.
| Receptor | Ki (nM) | IC50 (nM) | Species | Tissue/System | Reference |
| 5-HT2A | 1.6 | 2.2 | Cat | Platelet Membranes | [1] |
| α1-adrenergic | 310 | ||||
| D2 dopamine | 2400 | ||||
| 5-HT1 | 3700 | ||||
| 5-HT3 | >5000 | ||||
| β-adrenergic | >5000 | [2] |
In Vitro Pharmacology
The functional antagonist activity of this compound has been demonstrated in a variety of in vitro assays, including platelet aggregation and smooth muscle contraction studies.
Inhibition of Platelet Aggregation
This compound produces a concentration-dependent inhibition of platelet aggregation induced by serotonin (5-HT), both alone and in combination with ADP. This effect has been observed in platelets from multiple species, including humans, monkeys, cats, rabbits, rats, and mice[3].
Antagonism of Vascular and Tracheal Smooth Muscle Contraction
This compound effectively inhibits 5-HT2A receptor-mediated contraction of vascular and tracheal smooth muscle. In studies using rat caudal artery, this compound caused a parallel rightward shift in the concentration-response curve for 5-HT, which is characteristic of competitive antagonism[3]. Schild plot analysis of this data yielded a pA2 value of 10.4 with a slope close to unity (1.04), further confirming its competitive antagonist nature at the 5-HT2A receptor[3]. Additionally, this compound inhibited 5-HT2A receptor-mediated contraction of guinea pig trachea[3].
Selectivity in Functional Assays
The selectivity of this compound is further supported by its lack of effect on contractions mediated by other 5-HT receptor subtypes. It did not inhibit 5-HT3 receptor-mediated contraction of the guinea pig ileum or 5-HT2B receptor-mediated contraction of the rat fundus preparation[3].
In Vivo Pharmacology
In vivo studies have confirmed the potent and selective 5-HT2A antagonistic activity of this compound, as well as the efficacy of its prodrug, R-102444, upon oral administration.
Inhibition of 5-HT-Induced Pressor Responses
Intravenous administration of this compound in anesthetized, ganglion-blocked spontaneously hypertensive rats attenuated the pressor responses evoked by 5-HT[3]. Importantly, it did not affect the pressor responses induced by phenylephrine (B352888) or angiotensin II, demonstrating its selectivity in vivo[3].
Ex Vivo Platelet Aggregation
Following intravenous administration of this compound to rabbits, a significant inhibition of ex vivo platelet aggregation induced by 5-HT combined with epinephrine (B1671497) was observed[3]. Furthermore, oral administration of the prodrug R-102444 to rats also resulted in a marked and sustained inhibition of ex vivo platelet aggregation[3][4].
Efficacy in Models of Peripheral Vascular Disease
The oral administration of R-102444 has shown significant preventative effects in rat models of peripheral vascular disease, including those induced by lauric acid and by ergotamine plus epinephrine[4]. These findings suggest a therapeutic potential for targeting the 5-HT2A receptor in such conditions.
Effects in Pancreatitis Models
Both R-102444 and this compound have demonstrated protective effects in experimental models of acute and chronic pancreatitis. Oral administration of R-102444 reduced serum amylase and lipase (B570770) activities in rat models of acute pancreatitis[5]. Subcutaneous administration of this compound in a mouse model of acute pancreatitis attenuated pancreatic necrosis, inflammation, and vacuolization[5]. In a model of chronic pancreatitis, dietary administration of R-102444 suppressed parenchymal destruction and pancreatic atrophy[5].
Experimental Protocols
Radioligand Binding Assay
-
Tissue Preparation: Platelet membranes were prepared from cat blood.
-
Radioligand: [3H]ketanserin was used as the radioligand for the 5-HT2A receptor.
-
Assay Conditions: The binding assay was performed in a buffer solution containing the platelet membranes, [3H]ketanserin, and varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of a non-labeled 5-HT2A antagonist.
-
Incubation and Termination: The mixture was incubated to allow for binding equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
-
Platelet Preparation: Platelet-rich plasma (PRP) was obtained by centrifugation of whole blood collected from various species.
-
Agonists: Serotonin (5-HT) alone or in combination with ADP was used to induce platelet aggregation.
-
Procedure: PRP was pre-incubated with various concentrations of this compound or vehicle. Platelet aggregation was then initiated by the addition of the agonist and monitored using an aggregometer, which measures changes in light transmission through the PRP suspension.
-
Data Analysis: The inhibitory effect of this compound was expressed as the concentration required to inhibit 50% of the maximal aggregation (IC50).
Isolated Tissue (Vascular and Tracheal Smooth Muscle) Contraction Assay
-
Tissue Preparation: Rings of rat caudal artery or guinea pig trachea were dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Procedure: The tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to 5-HT were then constructed in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The antagonistic effect of this compound was quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Pressor Response Model
-
Animal Model: Anesthetized, spontaneously hypertensive rats were used. Ganglionic blockade was induced to eliminate reflex cardiovascular changes.
-
Procedure: The pressor agents (5-HT, phenylephrine, or angiotensin II) were administered intravenously before and after the intravenous administration of this compound.
-
Measurement: Arterial blood pressure was continuously monitored.
-
Data Analysis: The inhibitory effect of this compound was determined by comparing the pressor responses to the agonists before and after its administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a competitive antagonist at the 5-HT2A receptor.
Caption: Workflow for the radioligand binding assay to determine the affinity of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
R-96544: A Technical Guide to its Serotonin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is the active metabolite of the prodrug R-102444 and is characterized as a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its high affinity and competitive nature at this receptor subtype underpin its pharmacological effects, primarily the inhibition of serotonin-induced platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the serotonin receptor selectivity of this compound, detailing its binding affinities, functional activities, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Receptor Binding and Functional Activity
The selectivity of this compound for the 5-HT2A receptor has been determined through a series of in vitro binding and functional assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity across various serotonin and other neurotransmitter receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) |
| 5-HT2A | [3H]ketanserin | 1.6 |
Table 2: Functional Inhibitory Activity of this compound
| Receptor/Assay | IC50 (nM) |
| 5-HT2 | 2.2 |
| α1-adrenergic | 310 |
| D2 dopamine | 2400 |
| 5-HT1-like | 3700 |
| 5-HT3 | > 5000 |
| β-adrenergic | > 5000 |
Table 3: Functional Antagonism of this compound
| Tissue Preparation | Agonist | Receptor | pA2 Value |
| Rat Caudal Artery | Serotonin | 5-HT2A | 10.4 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines the determination of the binding affinity (Ki) of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.
1. Membrane Preparation:
-
Frontal cortices from male Sprague-Dawley rats are dissected on ice.
-
The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.
-
Following incubation, the suspension is centrifuged again under the same conditions.
-
The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 200 µg/mL.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
Each well contains:
-
50 µL of membrane preparation (approximately 10 µg of protein).
-
50 µL of [3H]ketanserin (final concentration of ~1 nM).
-
50 µL of various concentrations of this compound or vehicle.
-
For non-specific binding determination, 1 µM of unlabeled ketanserin (B1673593) is used.
-
-
The plates are incubated at 37°C for 20 minutes.
-
The incubation is terminated by rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.
-
The filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and radioactivity is quantified by liquid scintillation counting.
3. Data Analysis:
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for 5-HT2A receptor radioligand binding assay.
Serotonin-Induced Platelet Aggregation Assay
This protocol details the method for assessing the inhibitory effect of this compound on serotonin-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human volunteers into tubes containing 3.8% sodium citrate.
-
The blood is centrifuged at 150 x g for 15 minutes at room temperature to obtain PRP.
-
The PRP is carefully collected, and the remaining blood is centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Aggregation Measurement:
-
Platelet aggregation is measured using a light-transmission aggregometer.
-
PRP (200 µL) is pre-incubated with various concentrations of this compound or vehicle for 5 minutes at 37°C in the aggregometer cuvette with continuous stirring.
-
Aggregation is induced by adding a submaximal concentration of serotonin (e.g., 1-2 µM).
-
The change in light transmission is recorded for at least 5 minutes.
3. Data Analysis:
-
The maximum aggregation response is determined for each concentration of this compound.
-
The IC50 value, the concentration of this compound that inhibits the serotonin-induced aggregation by 50%, is calculated from the concentration-response curve.
Figure 2. Workflow for serotonin-induced platelet aggregation assay.
Isolated Rat Caudal Artery Contraction Assay and Schild Analysis
This protocol describes the functional antagonism of this compound at the 5-HT2A receptor in an isolated tissue preparation and the subsequent Schild analysis to determine the pA2 value.
1. Tissue Preparation:
-
The ventral caudal artery is dissected from a male Wistar rat and placed in Krebs-Henseleit solution.
-
The artery is cut into rings of 2-3 mm in length.
-
The rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
The rings are placed under an initial tension of 1.0 g and allowed to equilibrate for at least 60 minutes.
2. Functional Assay:
-
A cumulative concentration-response curve to serotonin is generated by adding increasing concentrations of serotonin to the organ bath.
-
The tissue is washed, and after a 30-minute re-equilibration period, a single concentration of this compound is added and allowed to incubate for 30 minutes.
-
A second cumulative concentration-response curve to serotonin is then obtained in the presence of this compound.
-
This process is repeated for several different concentrations of this compound.
3. Schild Analysis:
-
The dose ratio (DR) is calculated for each concentration of this compound by dividing the EC50 of serotonin in the presence of the antagonist by the EC50 of serotonin in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA2 value is determined as the x-intercept of the linear regression line of the Schild plot. A slope not significantly different from unity is indicative of competitive antagonism.
Figure 3. Workflow for isolated tissue assay and Schild analysis.
Signaling Pathways
This compound exerts its antagonist effects by blocking the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
5-HT2A Receptor Signaling Pathway
Upon activation by an agonist like serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gq protein, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses, including smooth muscle contraction and platelet aggregation. As a competitive antagonist, this compound binds to the 5-HT2A receptor and prevents this signaling cascade from being initiated by serotonin.
Figure 4. 5-HT2A receptor Gq signaling pathway.
Conclusion
This compound is a highly potent and selective 5-HT2A receptor antagonist. Its selectivity is demonstrated by its significantly higher affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors. Functional assays confirm its competitive antagonism at the 5-HT2A receptor, effectively blocking serotonin-mediated physiological responses. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
R-96544: A Technical Overview of a Potent and Selective 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent, competitive, and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. This guide synthesizes the available preclinical data on this compound, covering its discovery, mechanism of action, and pharmacological effects. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This document is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction and Discovery
This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, was identified as the active form of the novel 5-HT2A receptor antagonist, R-102444 ((2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride)[1]. Developed by Sankyo Company Limited, R-102444 was designed as a prodrug to improve oral bioavailability, which is then metabolized in vivo to the active compound, this compound. The primary therapeutic rationale for the development of a potent 5-HT2A antagonist lies in its potential to modulate serotonin-mediated physiological and pathological processes, particularly in the contexts of platelet aggregation, peripheral vascular disease, and pancreatitis[1][2][3].
The discovery of this compound stemmed from a research program focused on identifying novel compounds with high affinity and selectivity for the 5-HT2A receptor. Early in vitro studies demonstrated that while R-102444 was inactive, its hydrolyzed form, this compound, exhibited potent antagonistic activity, confirming the prodrug-active metabolite relationship[1].
Caption: Logical relationship of the prodrug R-102444 to its active metabolite this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2A receptor. This has been demonstrated through in vitro binding assays and functional studies.
A binding study utilizing cat platelet membranes revealed that this compound has a high affinity for 5-HT2A receptors[1]. Further characterization of its antagonistic properties was conducted through Schild plot analysis in rat caudal artery contraction assays. The analysis yielded a pA2 value of 10.4 with a slope close to unity (1.04), which is indicative of competitive antagonism[1].
The selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes and other receptor families is a key feature of its pharmacological profile. It has been shown to be highly selective for 5-HT2A receptors over 5-HT2B and 5-HT3 receptors[1].
Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing a comparative view of its binding affinity and potency.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) |
| 5-HT2A | 1.6 |
Table 2: In Vitro Potency (IC50) of this compound at Various Receptors
| Receptor/Target | IC50 (nM) |
| 5-HT2 | 2.2 |
| α1-adrenergic | 310 |
| D2 dopamine | 2400 |
| 5-HT1 | 3700 |
| 5-HT3 | > 5000 |
| β-adrenergic | > 5000 |
Preclinical Efficacy
The preclinical efficacy of this compound and its prodrug R-102444 has been evaluated in several animal models, demonstrating potential therapeutic applications.
Antiplatelet Activity
This compound demonstrated concentration-dependent inhibition of platelet aggregation induced by serotonin, both alone and in combination with ADP, in platelets from various species including humans, monkeys, cats, rabbits, rats, and mice[1]. Intravenous administration of this compound in rabbits led to a significant inhibition of ex vivo platelet aggregation[1]. Importantly, oral administration of the prodrug R-102444 to rats also resulted in significant ex vivo antiplatelet effects, highlighting its in vivo conversion to the active this compound[1].
Peripheral Vascular Disease Models
In a rat model of peripheral vascular disease induced by lauric acid, oral administration of R-102444 (1 mg/kg/day) significantly prevented the progression of vascular lesions[3]. Furthermore, in a rat model of ergotamine- and epinephrine-induced tail gangrene, R-102444 treatment provided dose-dependent protection[3].
Pancreatitis Models
The therapeutic potential of this compound and R-102444 has also been investigated in experimental models of pancreatitis. In rat models of acute pancreatitis induced by caerulein (B1668201) or pancreatic duct ligation, oral R-102444 dose-dependently reduced serum amylase and lipase (B570770) activities[2]. In a mouse model of diet-induced acute pancreatitis, subcutaneous administration of this compound attenuated pancreatic necrosis, inflammation, and vacuolization[2]. In a chronic model using Wistar Bonn/Kobori rats, dietary administration of R-102444 suppressed the destruction of pancreatic parenchyma and inhibited pancreatic atrophy[2].
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following outlines the methodologies for the key experiments cited in this guide.
Note: The full, detailed step-by-step protocols for the chemical synthesis of this compound and the specific experimental procedures for the in vitro and in vivo studies are pending the acquisition of the full-text publications of Tanaka et al., 2000, Chem. Pharm. Bull., 48, 1729 and Ogawa et al., 2002, Eur. J. Pharmacol., 457, 107-14.
Chemical Synthesis of this compound
(Detailed synthesis protocol to be inserted upon retrieval of the full-text article.)
In Vitro Platelet Aggregation Assay
(Detailed protocol to be inserted upon retrieval of the full-text article.)
A general workflow for such an assay is depicted below:
Caption: General experimental workflow for an in vitro platelet aggregation assay.
Rat Caudal Artery Contraction Assay
(Detailed protocol to be inserted upon retrieval of the full-text article.)
Receptor Binding Assays
(Detailed protocol to be inserted upon retrieval of the full-text article.)
Pharmacokinetics and Clinical Development
Furthermore, a thorough search of clinical trial registries and published literature did not yield any information on clinical trials for R-102444 or this compound. This suggests that the development of this compound may not have progressed to the clinical stage or was discontinued.
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist with demonstrated efficacy in preclinical models of thrombosis, peripheral vascular disease, and pancreatitis. Its discovery as the active metabolite of the orally bioavailable prodrug R-102444 represents a sound drug design strategy. The available quantitative data underscore its high affinity and selectivity for the 5-HT2A receptor. While the preclinical profile of this compound is promising, the lack of publicly available information on its pharmacokinetics and clinical development status makes it difficult to ascertain its ultimate therapeutic potential. Further research and disclosure of more detailed experimental and clinical data would be necessary for a complete evaluation.
References
R-96544: A Technical Guide for Neuroscience Research
Disclaimer: Current research on R-96544 has predominantly focused on its pharmacological effects on platelet aggregation and in models of pancreatitis. Its direct application and experimental validation in the field of neuroscience are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its established mechanism of action as a potent 5-HT2A receptor antagonist and explores its potential applications in neuroscience research based on the known roles of this receptor in the central nervous system.
Executive Summary
This compound is the active metabolite of the prodrug R-102444 and functions as a potent, competitive, and highly selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for investigating the physiological and pathological roles of this receptor. While existing studies have centered on its antiplatelet and anti-pancreatitis effects, the critical role of 5-HT2A receptors in modulating mood, cognition, and perception suggests a significant potential for this compound as a research tool in neuroscience. This document outlines the known pharmacological properties of this compound, details established experimental protocols from non-neuroscience fields that can be adapted, and presents potential signaling pathways and experimental workflows relevant to neuroscience research.
Core Mechanism of Action
This compound is a competitive antagonist at the 5-HT2A receptor.[1] This means it binds to the same site as the endogenous ligand, serotonin (B10506) (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from eliciting its downstream effects. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Signaling Pathway of 5-HT2A Receptor Antagonism by this compound
Caption: Antagonistic action of this compound at the 5-HT2A receptor, blocking serotonin-induced signaling.
Quantitative Data
The following tables summarize the key quantitative findings from pharmacological studies of this compound.
Receptor Binding and Activity
| Parameter | Value | Species | Assay | Reference |
| pA2 | 10.4 | Rat | Caudal Artery Contraction | [1] |
| Receptor Affinity | High | Cat | [3H]ketanserin Binding | [1] |
In Vivo Efficacy in Pancreatitis Models
| Model | Compound | Dose Range | Route | Effect | Reference |
| Caerulein-induced acute pancreatitis | R-102444 | 10-100 mg/kg | p.o. | Reduced serum amylase and lipase | [3] |
| Pancreatic duct ligation-induced acute pancreatitis | R-102444 | 0.3-10 mg/kg | p.o. | Reduced serum amylase and lipase | [3] |
| Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis | This compound | 10-100 mg/kg | s.c. (bid) | Reduced serum amylase, attenuated pancreatic necrosis, inflammation, and vacuolization | [3] |
| Wistar Bonn/Kobori rat model of chronic pancreatitis | R-102444 | 0.017% and 0.17% in diet | p.o. | Suppressed parenchymal destruction and adipose tissue replacement | [3] |
Experimental Protocols
While specific neuroscience protocols for this compound are not available, the following methodologies from existing research can be adapted.
Radioligand Binding Assay (Adapted)
This protocol is based on the [3H]ketanserin binding study mentioned for cat platelets and can be adapted for brain tissue.[1]
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Binding Reaction:
-
Incubate brain membranes with a fixed concentration of [3H]ketanserin (a 5-HT2A antagonist radioligand).
-
Add increasing concentrations of this compound to compete for binding.
-
Incubate at room temperature for a defined period.
-
-
Detection and Analysis:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data to determine the inhibition constant (Ki) of this compound.
-
In Vitro Functional Assay: Calcium Imaging (Hypothetical Neuroscience Application)
This protocol is a hypothetical adaptation to assess the functional antagonism of this compound in a neuronal context.
-
Cell Culture:
-
Culture primary neurons or a neuronal cell line endogenously or exogenously expressing 5-HT2A receptors.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
-
Assay Performance:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin).
-
Record the change in fluorescence, which corresponds to intracellular calcium mobilization.
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response in the presence and absence of this compound.
-
Generate concentration-response curves to determine the IC50 of this compound.
-
Potential Neuroscience Research Applications and Experimental Workflow
Given the high density of 5-HT2A receptors in brain regions associated with learning, memory, and mood, this compound could be a valuable tool to investigate:
-
Cognitive Function: The role of 5-HT2A receptors in learning and memory.
-
Psychiatric Disorders: The pathophysiology of conditions like schizophrenia and depression where 5-HT2A receptor dysfunction is implicated.
-
Psychedelic Research: As a selective antagonist to block the effects of 5-HT2A agonists (psychedelics) and dissect their mechanism of action.
Proposed Experimental Workflow for Behavioral Studies
Caption: A potential workflow for investigating the effects of this compound on behavior in animal models.
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist with a well-characterized pharmacological profile in peripheral systems. While direct neuroscience research is currently limited, its mechanism of action strongly suggests its utility as a research tool to probe the function of 5-HT2A receptors in the central nervous system. The experimental protocols and workflows outlined in this guide provide a framework for researchers to adapt existing methodologies and explore the potential of this compound in advancing our understanding of neurological and psychiatric disorders.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
R-96544 in Thrombosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R-96544, the active metabolite of the prodrug R-102444, is a potent and highly selective competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Serotonin, released from activated platelets, plays a significant role in amplifying platelet aggregation and promoting thrombus formation. By blocking the 5-HT2A receptor, this compound effectively inhibits these processes, demonstrating significant antiplatelet and potential antithrombotic activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and its effects in preclinical models. While direct in vivo thrombosis model data for this compound is limited in publicly available literature, this guide details its in vitro and ex vivo antiplatelet efficacy and presents a representative experimental protocol for a common in vivo thrombosis model used to evaluate other 5-HT2A receptor antagonists.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its antithrombotic potential by selectively targeting the 5-HT2A receptor on platelets.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), initiates a signaling cascade leading to platelet activation, shape change, and aggregation.
The binding of 5-HT to the 5-HT2A receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, contributes to a series of downstream events, including platelet shape change, granule secretion (releasing more pro-thrombotic factors like ADP and 5-HT), and ultimately, the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptors, which is the final common pathway for platelet aggregation.
This compound, as a competitive antagonist, binds to the 5-HT2A receptor without initiating this signaling cascade, thereby preventing serotonin from activating the platelets and amplifying the thrombotic response.[1]
Figure 1: Signaling pathway of 5-HT2A receptor antagonism by this compound in platelets.
Quantitative Data: In Vitro and Ex Vivo Antiplatelet Activity
This compound has demonstrated potent inhibition of platelet aggregation across multiple species. The following tables summarize the key quantitative data from in vitro and ex vivo studies.
Table 1: In Vitro Inhibition of 5-HT-Induced Platelet Aggregation by this compound
| Species | Agonist(s) | Endpoint | Result |
|---|---|---|---|
| Human | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |
| Monkey | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |
| Cat | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |
| Rabbit | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |
| Rat | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |
| Mouse | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |
Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]
Table 2: Ex Vivo Antiplatelet Efficacy of this compound and its Prodrug R-102444
| Compound | Species | Administration Route | Dose | Agonist(s) | Outcome |
|---|---|---|---|---|---|
| This compound | Rabbit | Intravenous (i.v.) | Not specified | 5-HT + Epinephrine | Significant inhibition of platelet aggregation |
| R-102444 | Rat | Oral (p.o.) | Not specified | Not specified | Significant inhibition of platelet aggregation |
Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]
Table 3: Receptor Binding and Functional Antagonism of this compound
| Parameter | Preparation | Value |
|---|---|---|
| 5-HT2A Receptor Affinity | Cat platelet membranes | High affinity |
| Functional Antagonism (pA2) | Rat caudal artery contraction | 10.4 (slope ≈ 1.04) |
Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]
Experimental Protocols: Representative In Vivo Thrombosis Model
Objective: To assess the antithrombotic effect of a test compound (e.g., this compound) by measuring the time to occlusive thrombus formation in the carotid artery following chemical injury.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Test compound (this compound), vehicle control, and positive control (e.g., clopidogrel)
-
Anesthetic (e.g., tribromoethanol)
-
Surgical microscope
-
Doppler flow probe and flowmeter
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)
-
Surgical instruments (forceps, scissors, sutures)
Procedure:
-
Animal Preparation & Dosing:
-
Administer the test compound (this compound), vehicle, or positive control to mice via the appropriate route (e.g., intravenous tail vein injection or oral gavage) at a predetermined time before surgery.[2]
-
-
Anesthesia and Surgical Exposure:
-
Anesthetize the mouse with an intraperitoneal injection of tribromoethanol.[2]
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
-
Blood Flow Monitoring:
-
Place a mini Doppler flow probe around the carotid artery, distal to the intended injury site, to monitor blood flow continuously.
-
Allow the blood flow to stabilize and record the baseline reading.
-
-
Thrombus Induction:
-
Saturate a small piece of filter paper with the FeCl3 solution.
-
Apply the FeCl3-saturated filter paper to the adventitial surface of the exposed carotid artery for a fixed duration (e.g., 3 minutes) to induce endothelial injury.
-
After the application period, remove the filter paper and rinse the area with saline.
-
-
Measurement of Occlusion Time:
-
Continuously monitor the arterial blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion , defined as the time from the application of FeCl3 until the blood flow ceases (reaches zero) and persists for at least 1 minute.[2][3]
-
A cut-off time (e.g., 30-60 minutes) is typically set, at which point the experiment is terminated if occlusion does not occur.
-
-
Data Analysis:
-
Compare the mean time to occlusion between the vehicle-treated group, the this compound-treated groups (at various doses), and the positive control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed differences.
-
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Managing thrombus formation with EL2-5HTVac: A selective vaccination-based approach targeting the platelet serotonin 5-HT2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to R-96544 and Its Role in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R-96544, a potent and selective 5-HT2A receptor antagonist, and its effects on platelet aggregation. This document details the compound's mechanism of action, summarizes key experimental findings, provides detailed experimental protocols for studying its antiplatelet effects, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Platelet Aggregation
This compound is the active metabolite of the prodrug R-102444. It functions as a competitive and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Serotonin, a potent vasoconstrictor and platelet agonist, plays a significant role in hemostasis and thrombosis. While serotonin alone is a weak agonist, it markedly amplifies platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and epinephrine.[2][3] By blocking the 5-HT2A receptor on platelets, this compound effectively inhibits this amplification, thereby reducing overall platelet aggregation and thrombus formation. This makes this compound and its parent compound, R-102444, subjects of interest in the development of novel antiplatelet therapies.
Mechanism of Action: The 5-HT2A Signaling Pathway in Platelets
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαq subunit. This initiates a downstream signaling cascade that leads to platelet activation and amplification of the aggregation response.
Quantitative Data on the Antiplatelet Activity of this compound
This compound has been shown to produce a concentration-dependent inhibition of platelet aggregation induced by serotonin, both alone and in combination with other agonists, in platelets from various species, including humans, monkeys, cats, rabbits, rats, and mice.[1] While specific IC50 values from the primary literature are not available in a comprehensive table, the compound has been demonstrated to be more potent than other 5-HT2A receptor antagonists like sarpogrelate (B137540) and its active metabolite, M-1.[1]
For comparative purposes, the table below includes available data for this compound and other representative 5-HT2A antagonists.
| Compound | Agonist(s) | Species/System | IC50 Value | Reference |
| This compound | 5-HT | Human Platelets | Data not available in primary literature | [1] |
| This compound | 5-HT + ADP | Human Platelets | Data not available in primary literature | [1] |
| Sarpogrelate | Collagen | Rat Whole Blood | 66.8 µM | [2] |
| Ketanserin | Collagen | Rat Whole Blood | 32.1 µM | [2] |
| Compound 13 | Collagen | Rat Whole Blood | 27.3 µM | [2] |
Note: The absence of specific IC50 values for this compound in publicly available literature highlights a gap in the detailed quantitative characterization of this compound.
Experimental Protocols for Platelet Aggregation Studies
The following is a detailed, representative protocol for an in vitro platelet aggregation study using light transmission aggregometry (LTA) to assess the inhibitory effect of a compound like this compound. This protocol is synthesized from established methodologies.
Principle of Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for studying platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
Materials and Reagents
-
Blood Collection: Vacutainer tubes containing 3.2% sodium citrate (B86180).
-
Platelet Agonists: Serotonin (5-HT), Adenosine Diphosphate (ADP), Collagen, Epinephrine.
-
Test Compound: this compound hydrochloride dissolved in an appropriate vehicle (e.g., saline or DMSO).
-
Control Vehicle: The solvent used to dissolve the test compound.
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath at 37°C
-
Plastic or siliconized glass test tubes
-
Experimental Workflow
Step-by-Step Protocol
-
Blood Collection and PRP/PPP Preparation:
-
Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.
-
Carefully aspirate the upper PRP layer and transfer it to a plastic tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (>1500 x g) for 15 minutes. The supernatant is the PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Platelet Aggregation Assay:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the heating block (37°C) of the aggregometer.
-
Add the desired concentration of this compound or its vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) with stirring.
-
Initiate platelet aggregation by adding the agonist (e.g., a combination of a sub-threshold concentration of ADP and a concentration of 5-HT known to cause potentiation).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
The percentage inhibition of aggregation is calculated relative to the vehicle control.
-
The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow for evaluating a novel 5-HT2A antagonist like this compound.
Conclusion
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
R-96544: A Potential Therapeutic Avenue in Pancreatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Acute and chronic pancreatitis represent significant clinical challenges with limited therapeutic options. Research into the underlying molecular mechanisms has identified various signaling pathways as potential targets for drug development. This technical guide focuses on the role of R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, in the context of pancreatitis research. This compound is the active metabolite of the prodrug R-102444.[1][2] This document provides a comprehensive overview of the preclinical evidence, mechanism of action, and detailed experimental protocols relevant to the investigation of this compound in pancreatitis models.
Mechanism of Action: Targeting the 5-HT2A Receptor
This compound exerts its effects by competitively and selectively blocking the 5-HT2A receptor.[1] A binding study using cat platelet membranes demonstrated that this compound has a high affinity for 5-HT2A receptors.[1] Schild plot analysis revealed a pA2 value of 10.4, indicating potent antagonism.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[3][4] Activation of this receptor by serotonin (B10506) (5-HT) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade is implicated in a variety of physiological processes, including inflammation. By antagonizing the 5-HT2A receptor, this compound is thought to mitigate the inflammatory cascade that contributes to the pathogenesis of pancreatitis.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
R-96544: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of R-96544, a potent and selective 5-HT2A receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies.
Introduction
This compound is a high-affinity antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including platelet aggregation, thrombosis, and neuropsychiatric disorders.[1][2] this compound is the active metabolite of the prodrug R-102444 and has demonstrated significant potential in preclinical studies for the treatment of conditions involving 5-HT2A receptor activation.[1] This guide synthesizes the current knowledge on this compound to support its further investigation and development.
Chemical Structure and Properties
This compound, with the chemical name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride, is a pyrrolidine (B122466) derivative.[3][4] Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties of this compound Hydrochloride:
| Property | Value | Reference |
| IUPAC Name | (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride | [3][4] |
| Molecular Formula | C22H29NO3.HCl | [3] |
| Molecular Weight | 391.94 g/mol | [3] |
| CAS Number | 167144-80-1 | [3] |
| SMILES | Cl[H].COC1=CC=CC(CCC2=C(OCC[C@@H]3C--INVALID-LINK--CN3C)C=CC=C2)=C1 | |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Purity | ≥98% | [3][4] |
| Storage | Store at room temperature | [3] |
Pharmacological Profile
This compound is a potent and selective antagonist of the 5-HT2A receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the 5-HT2A receptor, thereby blocking the binding of the endogenous agonist serotonin (5-hydroxytryptamine, 5-HT).[1] The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[5] Antagonism by this compound inhibits the downstream signaling cascade initiated by serotonin binding, which includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6] This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately blocking the physiological responses mediated by the 5-HT2A receptor.[5][6]
Binding Affinity and Selectivity
This compound displays high affinity for the 5-HT2A receptor with a Ki value of 1.6 nM.[3] Its selectivity for the 5-HT2A receptor over other receptors is a key feature of its pharmacological profile, as shown in the table below.
Receptor Binding Profile of this compound:
| Receptor | IC50 (nM) | Reference |
| 5-HT2 | 2.2 | [3][4] |
| α1-adrenergic | 310 | [3][4] |
| D2 dopamine | 2400 | [3][4] |
| 5-HT1 | 3700 | [3][4] |
| 5-HT3 | > 5000 | [3][4] |
| β-adrenergic | > 5000 | [3][4] |
In Vitro and In Vivo Activity
Preclinical studies have demonstrated the functional consequences of this compound's 5-HT2A receptor antagonism.
-
Inhibition of Platelet Aggregation: this compound effectively inhibits serotonin-induced platelet aggregation in vitro in platelets from various species, including humans.[1] This antiplatelet effect is also observed ex vivo after oral administration of its prodrug, R-102444, to rats.[1][7]
-
Vascular Effects: this compound has been shown to relax 5-HT-precontracted rat caudal artery and inhibit the pressor response to 5-HT in anesthetized rats.[1][7] These findings suggest a potential role in modulating vascular tone.
-
Pancreatitis Models: The prodrug R-102444 and its active metabolite this compound have been shown to inhibit the progression of experimental acute and chronic pancreatitis in animal models, suggesting an involvement of 5-HT2A receptors in the pathophysiology of these conditions.[8]
Signaling Pathway
The primary signaling pathway modulated by this compound is the 5-HT2A receptor-mediated Gq/G11 cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: 5-HT2A Receptor Gq Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound. The following sections provide an overview of the methodologies employed in key studies. While complete, step-by-step protocols from the original publications by Ogawa et al. (2002) and Tanaka et al. (2000) are not fully available in the public domain, this section outlines the general procedures based on the available literature.
Radioligand Binding Assay for 5-HT2A Receptor
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Tissue Preparation: Membranes are prepared from tissues expressing the 5-HT2A receptor, such as the frontal cortex of the brain or platelets. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: Typically [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin) is used to determine non-specific binding.
-
-
Incubation: The membrane preparation, radioligand, and test compound (or vehicle/non-specific control) are incubated together at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by serotonin.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is obtained by further centrifugation of the remaining blood at a high speed.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which works on the principle of light transmission. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmission is set using PPP (representing 100% aggregation).
-
Assay Procedure:
-
PRP is pre-incubated with either vehicle or different concentrations of this compound.
-
An aggregating agent, such as serotonin (5-HT) alone or in combination with another agonist like ADP, is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time as the platelets aggregate.
-
-
Data Analysis: The maximum aggregation percentage is determined for each condition. The inhibitory effect of this compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. The IC50 value for the inhibition of platelet aggregation is then determined.
Caption: General Workflow for an In Vitro Platelet Aggregation Assay.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist with significant preclinical evidence supporting its potential therapeutic applications. Its high affinity and selectivity for the 5-HT2A receptor, coupled with its demonstrated efficacy in inhibiting key physiological processes mediated by this receptor, make it a valuable tool for further research and a promising candidate for drug development. The experimental methodologies outlined in this guide provide a foundation for researchers to design and execute studies to further elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potentiation of adrenaline-induced in vitro platelet aggregation by ADP, collagen and serotonin and its inhibition by naftopidil and doxazosin in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP, adrenaline and serotonin stimulate inositol 1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulated 5-HT(2A) receptor binding in postmortem frontal cortex of schizophrenic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.unair.ac.id [repository.unair.ac.id]
Methodological & Application
Application Notes and Protocols for R-96544 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, with a high affinity for this receptor subtype.[1] It is the active metabolite of R-102444.[2] In vitro studies are crucial for characterizing the pharmacological profile of this compound and understanding its mechanism of action. These application notes provide detailed protocols for key in vitro assays to assess the binding affinity and functional antagonism of this compound at the 5-HT2A receptor.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinity of this compound for the 5-HT2A receptor, along with its affinity for other receptors to highlight its selectivity.
| Receptor | Ligand/Assay | Value | Reference |
| 5-HT2A | Ki | 1.6 nM | [1] |
| 5-HT2A | Ki | 1.7 nM | [3] |
| 5-HT2 | IC50 | 2.2 nM | [1] |
| α1-adrenergic | IC50 | 310 nM | [1] |
| D2 dopamine | IC50 | 2400 nM | [1] |
| 5-HT1 | IC50 | 3700 nM | [1] |
| 5-HT3 | IC50 | > 5000 nM | [1] |
| β-adrenergic | IC50 | > 5000 nM | [1] |
Table 2: Functional Antagonism of this compound
This table presents data on the functional antagonist activity of this compound in a tissue-based assay.
| Assay | Tissue | Agonist | pA2 Value | Reference |
| Contraction Assay | Rat Caudal Artery | 5-HT | 10.4 | [2] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Human recombinant 5-HT2A receptor membranes (e.g., from CHO-K1 cells)
-
This compound hydrochloride
-
[3H]-Ketanserin (Radioligand)[3]
-
Unlabeled Ketanserin (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% ascorbic acid, 4 mM CaCl2[3]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4[3]
-
96-well microfilter plates[4]
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-Ketanserin (at a final concentration close to its Kd, e.g., 0.5-2.0 nM), and receptor membranes.
-
Non-specific Binding: Unlabeled Ketanserin (at a high concentration, e.g., 1-10 µM), [3H]-Ketanserin, and receptor membranes.
-
Competitive Binding: this compound dilutions, [3H]-Ketanserin, and receptor membranes.
-
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Terminate the binding reaction by rapid filtration through the microfilter plates.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced platelet aggregation.
Materials:
-
Fresh human or animal (e.g., rabbit, rat) whole blood collected in trisodium (B8492382) citrate.[6]
-
This compound hydrochloride
-
Serotonin (5-HT) as the agonist.
-
Adenosine diphosphate (B83284) (ADP) as a co-agonist (optional).[2]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[6]
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.
-
Pre-warm PRP aliquots to 37°C.
-
-
Measurement of Aggregation:
-
Place a PRP aliquot in the aggregometer cuvette with a stir bar.
-
Add a specific concentration of this compound or vehicle and incubate for a few minutes.
-
Initiate platelet aggregation by adding a pre-determined concentration of 5-HT (alone or in combination with ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the percentage of inhibition of aggregation by this compound compared to the vehicle control.
-
Generate a concentration-response curve to calculate the IC50 value of this compound.
-
Rat Caudal Artery Contraction Assay (Schild Analysis)
This organ bath assay determines the pA2 value of this compound, a measure of its competitive antagonist activity.[2]
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution.
-
This compound hydrochloride.
-
Serotonin (5-HT).
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Isolate the rat caudal artery and cut it into rings.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Protocol:
-
Allow the tissues to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for 5-HT-induced contraction.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a known concentration of this compound for a specific period.
-
Obtain a second cumulative concentration-response curve for 5-HT in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (the ratio of the EC50 of 5-HT in the presence and absence of this compound) for each concentration of the antagonist.
-
Plot the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope close to unity suggests competitive antagonism.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: 5-HT2A receptor signaling pathway and the antagonist action of this compound.
References
- 1. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of R-96544, a 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo study design for R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This compound is the active metabolite of the prodrug R-102444.[1][2] The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for relevant in vivo models.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its pharmacological effects by competitively and selectively blocking the 5-HT2A receptor.[1][[“]] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound inhibits these downstream signaling events, thereby mitigating the physiological effects of excessive 5-HT2A receptor activation, which is implicated in various pathological conditions, including platelet aggregation, thrombosis, and pancreatitis.
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound and its prodrug, R-102444.
Table 1: Effect of R-102444 and this compound on Pancreatitis Models
| Model | Species | Compound | Dosing Regimen | Key Findings |
| Caerulein-Induced Acute Pancreatitis | Rat | R-102444 | 10 - 100 mg/kg, p.o. | Dose-dependent reduction in serum amylase and lipase (B570770) activities.[2] |
| Pancreatic Duct Ligation-Induced Acute Pancreatitis | Rat | R-102444 | 0.3 - 10 mg/kg, p.o. | Dose-dependent reduction in serum amylase and lipase activities.[2] |
| Choline-Deficient, Ethionine-Supplemented Diet-Induced Acute Pancreatitis | Mouse | This compound | 10 - 100 mg/kg, s.c., b.i.d. | Reduced serum amylase; attenuated pancreatic necrosis, inflammation, and vacuolization.[2] |
| Wistar Bonn/Kobori Spontaneous Chronic Pancreatitis | Rat | R-102444 | 0.017% and 0.17% in diet (from 3 to 9 months of age) | Suppressed parenchymal destruction and adipose tissue replacement.[2] |
Table 2: Effect of R-102444 on Models of Peripheral Vascular Disease
| Model | Species | Compound | Dosing Regimen | Key Findings |
| Lauric Acid-Induced Peripheral Vascular Lesion | Rat | R-102444 | 1 mg/kg/day, p.o. | Significantly prevented the progression of vascular lesions. |
| Ergotamine plus Epinephrine-Induced Tail Gangrene | Rat | R-102444 | 1 - 30 mg/kg/day, p.o. | Dose-dependently prevented the development of tail gangrene. |
Table 3: Antiplatelet and Antihypertensive Effects of this compound and R-102444
| Assay | Species | Compound | Administration | Key Findings |
| Ex Vivo Platelet Aggregation (5-HT + Epinephrine) | Rabbit | This compound | i.v. | Significantly inhibited platelet aggregation.[1] |
| Ex Vivo Platelet Aggregation (5-HT + ADP) | Rat | R-102444 | 1 mg/kg, p.o. | Marked inhibition of platelet aggregation, significant up to 8 hours post-dosing. |
| 5-HT-Induced Pressor Response | Rat (SHR) | This compound | i.v. | Attenuated the pressor response to 5-HT.[1] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments based on published literature.
Protocol 1: Caerulein-Induced Acute Pancreatitis in Rats
This protocol is designed to induce a mild, edematous acute pancreatitis to evaluate the therapeutic potential of this compound or its prodrug R-102444.
Materials:
-
Male Wistar rats (200-250 g)
-
Caerulein (B1668201) (or Ceruletide)
-
Saline solution (0.9% NaCl)
-
R-102444
-
Vehicle for R-102444 (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (for serum)
-
Amylase and lipase assay kits
-
Formalin (10%) for tissue fixation
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals for 12-18 hours before caerulein administration, with free access to water.
-
Drug Administration: Administer R-102444 (e.g., 10, 30, 100 mg/kg) or vehicle orally (p.o.) one hour prior to the first caerulein injection.
-
Induction of Pancreatitis: Induce acute pancreatitis by intraperitoneal (i.p.) injection of caerulein at a dose of 20 µg/kg.[2] Repeat the injection hourly for a total of 4-6 injections.
-
Sample Collection: One hour after the final caerulein injection, anesthetize the rats.
-
Blood Sampling: Collect blood via cardiac puncture or from the abdominal aorta into serum separator tubes.
-
Tissue Harvesting: Perfuse the animals with saline, then carefully dissect the pancreas. Weigh the pancreas and section it for histological analysis.
-
Biochemical Analysis: Centrifuge the blood samples to obtain serum. Measure serum amylase and lipase levels using commercial assay kits.
-
Histological Analysis: Fix a portion of the pancreas in 10% formalin, embed in paraffin, section, and stain with H&E. Evaluate the sections for edema, inflammation, and acinar cell necrosis.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
Application Notes and Protocols for R-96544 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2] As a competitive antagonist, this compound has demonstrated efficacy in various preclinical rat models, particularly those involving platelet aggregation, hypertension, and pancreatitis.[3] These application notes provide a comprehensive overview of the reported dosages of this compound and its prodrug R-102444 in rat models, detailed protocols for relevant experimental procedures, and visualizations of the associated signaling pathway and experimental workflows.
Data Presentation: this compound and R-102444 Dosage in Rat Models
The following tables summarize the dosages of this compound and its prodrug R-102444 used in various rat models.
Table 1: this compound Dosage in Rat Models
| Model | Rat Strain | Route of Administration | Dosage | Observed Effect | Reference |
| Hypertension | Spontaneously Hypertensive Rats | Intravenous (i.v.) | 15 µg/kg | Attenuation of 5-HT-evoked pressor responses |
Table 2: R-102444 (Prodrug) Dosage in Rat Models
| Model | Rat Strain | Route of Administration | Dosage | Observed Effect | Reference |
| Platelet Aggregation | Not specified | Oral (p.o.) | Not specified | Significant inhibition of ex vivo platelet aggregation | |
| Acute Pancreatitis (Caerulein-induced) | Not specified | Oral (p.o.) | 10 - 100 mg/kg | Dose-dependent reduction in serum amylase and lipase (B570770) | [3] |
| Acute Pancreatitis (Duct Ligation) | Not specified | Oral (p.o.) | 0.3 - 10 mg/kg | Dose-dependent reduction in serum amylase and lipase | [3] |
| Chronic Pancreatitis | Wistar Bonn/Kobori | Dietary admixture | 0.017% and 0.17% | Suppression of pancreatic atrophy and parenchymal destruction | [3] |
Signaling Pathway
This compound exerts its pharmacological effects by blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The activation of the 5-HT2A receptor by its endogenous ligand, serotonin (B10506) (5-HT), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound inhibits these downstream signaling events.
Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound or its prodrug R-102444 in rat models of pancreatitis.
Protocol 1: Caerulein-Induced Acute Pancreatitis in Rats
This model is used to induce a mild and reproducible form of acute pancreatitis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Caerulein (B1668201) (or Cerulein)
-
R-102444
-
Vehicle for R-102444 (e.g., 0.5% carboxymethyl cellulose)
-
Saline solution
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Blood collection tubes (for serum separation)
-
Assay kits for amylase and lipase
Procedure:
-
Animal Preparation: House rats under standard laboratory conditions with a 12-hour light/dark cycle. Provide free access to food and water.
-
Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 12-18 hours before the induction of pancreatitis, with continued free access to water.
-
Drug Administration:
-
Administer R-102444 (10-100 mg/kg) or vehicle orally (p.o.) via gavage.
-
The timing of drug administration relative to caerulein injection should be consistent across all experimental groups (e.g., 30-60 minutes prior).
-
-
Induction of Pancreatitis:
-
Administer caerulein at a supramaximal dose. A common protocol involves hourly intraperitoneal (i.p.) injections of caerulein (e.g., 20 µg/kg) for a total of 4-6 hours.[3]
-
Control animals should receive saline injections instead of caerulein.
-
-
Sample Collection:
-
At a predetermined time point after the final caerulein injection (e.g., 1-2 hours), anesthetize the rats.
-
Collect blood via cardiac puncture or from the abdominal aorta into serum separator tubes.
-
Euthanize the animals according to approved institutional guidelines.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Measure serum amylase and lipase levels using commercially available assay kits.
-
-
Histological Analysis (Optional):
-
Excise the pancreas, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to evaluate edema, inflammation, and acinar cell necrosis.
-
Protocol 2: Pancreatic Duct Ligation-Induced Acute Pancreatitis in Rats
This surgical model induces a more severe form of acute pancreatitis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
R-102444
-
Vehicle for R-102444
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors, sutures)
-
Surgical microscope or loupes
-
Blood collection tubes
-
Assay kits for amylase and lipase
Procedure:
-
Animal Preparation and Acclimatization: As described in Protocol 1.
-
Drug Administration: Administer R-102444 (0.3-10 mg/kg) or vehicle orally (p.o.) at a set time before surgery.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently locate the pancreas and identify the common bile-pancreatic duct near its entry into the duodenum.
-
Carefully ligate the pancreatic duct with a non-absorbable suture. Ensure the bile duct is not occluded.
-
For sham-operated controls, perform the same procedure without ligating the duct.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animals for recovery from anesthesia and any signs of distress.
-
-
Sample Collection:
-
At a predetermined time after surgery (e.g., 24 hours), re-anesthetize the rats.
-
Collect blood for biochemical analysis as described in Protocol 1.
-
Euthanize the animals.
-
-
Biochemical and Histological Analysis: Perform as described in Protocol 1.
Protocol 3: Wistar Bonn/Kobori (WBN/Kob) Rat Model of Chronic Pancreatitis
This is a genetic model where male rats spontaneously develop chronic pancreatitis.
Materials:
-
Male Wistar Bonn/Kobori rats (starting at approximately 3 months of age)
-
R-102444
-
Standard rat chow
-
Equipment for dietary admixture
Procedure:
-
Animal Model: Obtain male WBN/Kob rats. These rats will spontaneously develop chronic pancreatitis-like lesions.[4]
-
Dietary Admixture:
-
Prepare a diet containing R-102444 at specified concentrations (e.g., 0.017% and 0.17%).[3]
-
Ensure homogenous mixing of the compound within the chow.
-
-
Long-term Treatment:
-
House the rats individually and provide the medicated or control diet for an extended period (e.g., from 3 to 9 months of age).[3]
-
Monitor food consumption and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the rats.
-
Excise the pancreas and measure its weight.
-
Homogenize the pancreas to measure total protein and amylase content.
-
Perform histological analysis on pancreatic tissue to assess the degree of fibrosis, parenchymal destruction, and adipose tissue replacement.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study in rats to evaluate the efficacy of a compound like this compound or its prodrug.
Caption: General Experimental Workflow for In Vivo Studies in Rat Models.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WBN/Kob rats. A new spontaneously occurring model of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-96544 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2][3] As a selective 5-HT2A antagonist, this compound holds potential for investigating the role of this receptor in various physiological and pathological processes. These application notes provide a summary of the known effects of this compound in mice and detailed protocols for its administration.
Disclaimer: Specific pharmacokinetic data for this compound in mice, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and bioavailability, are not currently available in the public domain. The following protocols are based on general best practices for compound administration in mice and should be adapted as necessary based on pilot studies.
Data Presentation
Efficacy of this compound in a Mouse Model of Acute Pancreatitis
| Mouse Model | Administration Route | Dosage Range (mg/kg) | Frequency | Key Findings |
| Choline-deficient, ethionine-supplemented diet | Subcutaneous (s.c.) | 10 - 100 | b.i.d. | Reduced serum amylase activity; attenuated pancreatic necrosis, inflammation, and vacuolization.[2] |
Experimental Protocols
General Guidelines for Reagent Preparation
-
Vehicle Selection: The choice of vehicle for this compound will depend on the administration route and the compound's solubility. Common vehicles for in vivo mouse studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent being non-toxic to the animals. It is crucial to perform vehicle-only control experiments.
-
Formulation: this compound should be dissolved in the chosen vehicle to the desired concentration. Gentle warming or vortexing may be necessary to achieve complete dissolution. The final solution should be sterile-filtered (0.22 µm filter) before administration, especially for intravenous or intraperitoneal routes.
Subcutaneous (s.c.) Injection Protocol
This protocol is adapted from the study on acute pancreatitis in mice where this compound was shown to be effective.[2]
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) wipes
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and back. Ensure the animal is held firmly but without causing distress.
-
Site Preparation: Swab the injection site (typically the dorsal midline, between the shoulder blades) with a 70% ethanol wipe and allow it to dry.
-
Needle Insertion: Pinch the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.
-
Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Site Preparation: Swab the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Aspiration: Gently aspirate to check for the presence of urine or intestinal contents, which would indicate improper needle placement. If this occurs, discard the syringe and prepare a fresh injection.
-
Injection: Inject the this compound solution slowly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse effects.
Oral Gavage (p.o.) Protocol
Oral gavage is used for precise oral dosing. This procedure requires proper training to avoid injury to the animal.
Materials:
-
This compound solution
-
Sterile syringes
-
Flexible or rigid gavage needle with a ball tip (e.g., 20-22 gauge for adult mice)
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Firmly scruff the mouse to immobilize its head and neck. The body should be held in a vertical position.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.
-
Verification of Placement: If there is any resistance, the needle may be in the trachea. Do not force it. Withdraw and try again.
-
Administration: Once the needle is correctly placed in the esophagus and advanced to the pre-measured mark, administer the this compound solution slowly.
-
Withdrawal: After administration, gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse reactions.
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily signals through the Gq/11 protein.
Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by this compound.
Conclusion
This compound is a valuable tool for studying the in vivo functions of the 5-HT2A receptor. While specific pharmacokinetic data in mice are lacking, the provided administration protocols offer a starting point for researchers. The efficacy of this compound in a mouse model of pancreatitis highlights its potential therapeutic relevance. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles in mice to facilitate its broader use in preclinical research.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-96544 in Caudal Artery Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544, the active metabolite of R-102444, is a potent, competitive, and highly selective 5-HT2A receptor antagonist.[1] The 5-HT2A receptor, a G-protein coupled receptor, plays a crucial role in mediating the contractile response of vascular smooth muscle to serotonin (B10506) (5-hydroxytryptamine, 5-HT). Activation of this receptor initiates a signaling cascade leading to vasoconstriction. Understanding the antagonistic properties of compounds like this compound on this pathway is vital for the development of novel therapeutics for cardiovascular diseases characterized by excessive vasoconstriction.
These application notes provide a detailed protocol for utilizing this compound in isolated rat caudal artery contraction studies to characterize its antagonist activity. The caudal artery is a commonly used ex vivo model for studying vascular reactivity due to its sensitivity to serotonin and ease of dissection.
Data Presentation
The antagonist potency of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
| Compound | Agonist | Tissue | Parameter | Value | Reference |
| This compound | Serotonin (5-HT) | Rat Caudal Artery | pA2 | 10.4 | [1] |
| This compound | Serotonin (5-HT) | Rat Caudal Artery | Schild Plot Slope | 1.04 | [1] |
A Schild plot slope near unity (1.0) is indicative of competitive antagonism.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of 5-HT-induced vasoconstriction via the 5-HT2A receptor and the mechanism of inhibition by this compound.
Caption: 5-HT2A receptor signaling pathway and this compound inhibition.
Experimental Protocols
This section details the methodology for investigating the effect of this compound on serotonin-induced contractions in isolated rat caudal arteries using wire myography.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1
-
Serotonin (5-hydroxytryptamine) hydrochloride
-
This compound hydrochloride
-
Distilled, deionized water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Wire myograph system
-
Dissection microscope and tools
-
Data acquisition system
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for caudal artery contraction study.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Carefully dissect the ventral caudal artery and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into 2-3 mm rings.
-
-
Myograph Setup and Equilibration:
-
Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
Apply an optimal resting tension to the arterial rings (to be determined empirically for the specific setup, typically in the range of 5-10 mN).
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
After washing and return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, assess endothelial integrity by adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. For studies focusing on smooth muscle effects, the endothelium can be mechanically removed at the start of the experiment.
-
-
Antagonist Incubation and Concentration-Response Curves:
-
After a final washout and return to baseline, incubate the arterial rings with either vehicle (control) or a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the bath in a stepwise manner (e.g., from 1 nM to 100 µM).
-
Record the contractile response until a maximal effect is achieved.
-
Repeat this procedure for several different concentrations of this compound to generate a family of concentration-response curves.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for serotonin in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for serotonin in each condition.
-
Perform a Schild plot analysis by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression will provide the pA2 value. A slope of the regression line close to 1 is consistent with competitive antagonism.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in rat caudal artery contraction studies. The provided protocols and background information will enable researchers to effectively characterize the 5-HT2A antagonistic properties of this compound, contributing to a better understanding of its therapeutic potential in cardiovascular medicine.
References
Application Notes and Protocols for R-96544 in Fragile X Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X Syndrome (FXS) is a neurodevelopmental disorder characterized by intellectual disability and cognitive deficits.[1][2] It is primarily caused by the silencing of the FMR1 gene, leading to a deficiency of the Fragile X Mental Retardation Protein (FMRP).[1][2] FMRP is an RNA-binding protein that plays a critical role in regulating synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4] A key pathological feature in FXS models is impaired long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1]
R-96544 is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[5] Research has shown that pharmacological inhibition of the 5-HT2A receptor can modulate synaptic plasticity.[6][7][8] These application notes provide a comprehensive overview of the use of this compound to investigate and potentially rescue LTP deficits in mouse models of Fragile X Syndrome, based on published research.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on LTP in the anterior cingulate cortex (ACC) of wild-type (WT) and Fmr1 knockout (KO) mice, a model for Fragile X Syndrome.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in the Anterior Cingulate Cortex
| Genotype | Treatment | LTP Amplitude (% of Baseline) | Number of Slices (n) | Number of Mice |
| Wild-Type (WT) | Pairing Training Only | Not specified in abstract | 13 | 5 |
| Fmr1 KO | Pairing Training Only | LTP was lost | 11 | 6 |
| Wild-Type (WT) | This compound (5 µM) + Pairing | 172.8% ± 6.9% | 11 | 5 |
| Fmr1 KO | This compound (5 µM) + Pairing | 108.7% ± 8.0% | 12 | 5 |
Data extracted from Xu et al., 2012.[6][7]
Table 2: Control Experiments for LTP Induction
| Genotype | Condition | LTP Amplitude (% of Baseline) | Number of Slices (n) | Number of Mice |
| Wild-Type (WT) | AP5 (50 µM) + Pairing | 104.2% ± 6.3% | 9 | 4 |
| Wild-Type (WT) | BAPTA (10 mM in pipette) + Pairing | 102.6% ± 6.8% | 7 | 3 |
Data extracted from Xu et al., 2012, demonstrating the NMDA receptor and postsynaptic calcium dependence of LTP in this paradigm.[6]
Experimental Protocols
This section provides detailed protocols forslice preparation, electrophysiological recording, and LTP induction as described in the cited literature.
Protocol 1: Acute Brain Slice Preparation
-
Animal Model: Use adult male C57Bl/6 mice for wild-type controls and Fmr1 KO mice on a congenic FVB background.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly remove the entire brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 25 glucose, 20 HEPES, 3 Na-pyruvate, 10 MgSO4, and 0.5 CaCl2.
-
-
Slicing: Cut 300 µm thick coronal slices containing the anterior cingulate cortex using a vibratome (e.g., Leica VT1200S).
-
Recovery: Transfer the slices to an incubation chamber filled with artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2. Incubate at 32°C for at least 1 hour before recording.
-
ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, and 2 CaCl2.
-
Protocol 2: Whole-Cell Patch-Clamp Recording and LTP Induction
-
Slice Transfer: Place a single slice in the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 28-30°C.
-
Neuron Identification: Visualize pyramidal neurons in layer II/III of the ACC using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patch Pipette: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.
-
Internal Solution (in mM): 120 K-gluconate, 5 NaCl, 1 MgCl2, 0.2 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na3-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Record excitatory postsynaptic currents (EPSCs) at a holding potential of -70 mV.
-
Use a bipolar tungsten stimulating electrode placed in layer V to evoke synaptic responses.
-
-
LTP Induction (Pairing Protocol):
-
After establishing a stable baseline of synaptic transmission for at least 10-20 minutes (stimulating at 0.05 Hz), apply the LTP-inducing pairing protocol.
-
The pairing protocol consists of pairing presynaptic stimulation with postsynaptic depolarization to 0 mV for 100 seconds (50 pulses at 0.5 Hz).
-
-
Drug Application:
-
To test the effect of this compound, bath-apply the drug at a concentration of 5 µM for 30 minutes before and during the pairing protocol.
-
Prepare a stock solution of this compound in DMSO and dilute to the final concentration in ACSF.
-
-
Data Analysis:
-
Monitor the EPSC amplitude for at least 60 minutes after the pairing protocol.
-
Express the LTP magnitude as the percentage of the average baseline EPSC amplitude.
-
Signaling Pathways and Workflows
Signaling Pathway of 5-HT2A Receptor Antagonism in Modulating LTP
The following diagram illustrates the proposed signaling pathway by which this compound, a 5-HT2A receptor antagonist, is expected to influence LTP. In wild-type neurons, blocking the 5-HT2A receptor facilitates NMDA receptor-dependent LTP and promotes the surface expression of AMPA receptors (specifically the GluR1 subunit). This process is dependent on FMRP. In Fragile X models lacking FMRP, this pathway is disrupted, and this compound fails to rescue the LTP deficit.
Proposed signaling cascade for this compound action on LTP.
Experimental Workflow
The diagram below outlines the general experimental workflow for assessing the effect of this compound on LTP in brain slices from Fragile X model mice.
Workflow for LTP experiments with this compound.
Conclusion
The 5-HT2A receptor antagonist this compound has been shown to facilitate LTP in the anterior cingulate cortex of wild-type mice.[6][7] However, this effect is absent in Fmr1 KO mice, suggesting that FMRP is crucial for the serotonergic modulation of synaptic plasticity.[6][7] The mechanism appears to involve FMRP-dependent regulation of AMPA receptor subunit GluR1 surface expression.[8] These findings highlight the 5-HT2A receptor as a potential therapeutic target for Fragile X Syndrome, although the lack of efficacy of this compound in the absence of FMRP suggests that combination therapies or alternative approaches may be necessary. The protocols and data presented here provide a framework for further investigation into the role of the serotonergic system in the pathophysiology of Fragile X Syndrome.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Therapeutic Strategies in Fragile X Syndrome: Dysregulated mGluR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X mental retardation protein and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The State of Synapses in Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of AMPA Receptor Trafficking and Exit from the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Preparing R-96544 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] As a crucial tool in neuroscience and pharmacology research, the accurate preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
This compound hydrochloride is the active metabolite of the prodrug R-102444.[3][4] It exhibits high affinity for the 5-HT2A receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[3][5] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gαq signaling pathway, which upon activation, leads to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound hydrochloride are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride | [1] |
| Molecular Formula | C₂₂H₂₉NO₃·HCl | [1] |
| Molecular Weight | 391.94 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Solubility (Water) | Soluble to 100 mM | [1] |
| Solubility (DMSO) | Soluble to 100 mM | [1] |
| CAS Number | 167144-80-1 | [1] |
Experimental Protocols
Materials
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 391.94 g/mol * 1000 mg/g
-
Mass (mg) = 3.9194 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.92 mg of this compound hydrochloride powder directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]
-
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in sterile water.
-
Calculate the required mass of this compound:
-
The required mass is the same as in Protocol 1: 3.92 mg for 1 mL of a 10 mM solution.
-
-
Weighing the Compound:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
Dissolution:
-
Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. As with DMSO, gentle warming can be applied if needed.
-
-
Storage:
-
Aqueous stock solutions are generally less stable than those prepared in DMSO. It is recommended to prepare fresh aqueous solutions for each experiment.
-
If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, it is advisable to use DMSO as the solvent. The manufacturer recommends storing the solid compound at room temperature.[1]
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound antagonizes the 5-HT2A receptor signaling pathway.
References
Application Notes and Protocols for the Use of R-96544 in Ex Vivo Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-96544 is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Serotonin, a weak platelet agonist on its own, plays a significant role in amplifying platelet aggregation induced by other agonists such as ADP, collagen, and epinephrine.[2] By blocking the 5-HT2A receptor on platelets, this compound effectively inhibits the potentiating effect of serotonin on platelet aggregation.[1] This makes this compound a valuable tool for studying the role of the 5-HT2A receptor in platelet function and for the development of novel antiplatelet therapies.[3]
These application notes provide a comprehensive guide for the use of this compound in ex vivo platelet aggregation studies, primarily utilizing Light Transmission Aggregometry (LTA). The protocols outlined below are intended to assist researchers in accurately assessing the inhibitory activity of this compound on platelet function.
Data Presentation
| Parameter | Value | Description | Species | Reference |
| pA2 | 10.4 | A measure of the potency of a competitive antagonist. A higher pA2 value indicates higher potency. This value was determined in rat caudal artery contraction mediated by 5-HT2A receptors. | Rat | [1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce a specific biological response by 50%. While not available for this compound in the reviewed literature, for comparison, other 5-HT2A antagonists like ketanserin (B1673593) and sarpogrelate (B137540) have reported IC50 values against collagen-induced platelet aggregation in the micromolar range (32.1 µM and 66.8 µM, respectively).[4]
Signaling Pathways
5-HT2A Receptor Signaling Pathway in Platelets and Inhibition by this compound
Activation of the 5-HT2A receptor on platelets by serotonin (5-HT) initiates a signaling cascade through Gq proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This cascade, along with other signaling events, ultimately leads to platelet shape change, granule release, and aggregation. This compound, as a competitive antagonist, binds to the 5-HT2A receptor, preventing serotonin from binding and thereby blocking the initiation of this signaling pathway.
Experimental Protocols
Ex Vivo Platelet Aggregation Using Light Transmission Aggregometry (LTA)
This protocol is a general guideline and should be optimized for specific experimental conditions.
1. Materials and Reagents:
-
This compound hydrochloride
-
Serotonin (5-hydroxytryptamine) hydrochloride
-
Other platelet agonists (e.g., ADP, collagen, epinephrine)
-
Whole blood from healthy human donors or experimental animals (e.g., rabbits, rats)
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant solution
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Centrifuge
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully transfer the supernatant (PRP) to a clean polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining platelets and red blood cells.
-
Carefully collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to the desired concentration (typically 2.5 x 10⁸ platelets/mL) using PPP.
3. Preparation of this compound and Agonist Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., saline or DMSO). Further dilutions should be made in saline to the desired final concentrations.
-
Prepare stock solutions of platelet agonists (e.g., serotonin, ADP, collagen) in their respective recommended solvents. Further dilutions should be made in saline.
4. Platelet Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
-
Add a small volume (e.g., 50 µL) of the this compound solution at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.
-
Initiate platelet aggregation by adding a small volume (e.g., 50 µL) of the platelet agonist (e.g., serotonin in combination with a sub-threshold concentration of another agonist like ADP or epinephrine).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
The percentage of platelet aggregation is calculated from the change in light transmission. The percentage inhibition is then calculated relative to the vehicle control.
Experimental Workflow for Ex Vivo Platelet Aggregation
The following diagram illustrates the key steps in performing an ex vivo platelet aggregation experiment to evaluate the effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in platelet physiology and pathophysiology. The protocols and information provided herein offer a framework for researchers to design and execute robust ex vivo platelet aggregation studies to further characterize the antiplatelet effects of this compound and other 5-HT2A receptor antagonists. Careful adherence to established methodologies for platelet handling and aggregation measurement is crucial for obtaining reliable and reproducible data.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin stimulates platelet receptor shedding by tumor necrosis factor-alpha-converting enzyme (ADAM17) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R-96544 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of R-96544 in DMSO and water. It includes detailed protocols, troubleshooting advice for common experimental issues, and frequently asked questions.
This compound Solubility Data
This compound hydrochloride demonstrates high solubility in both dimethyl sulfoxide (B87167) (DMSO) and water. The following table summarizes the quantitative solubility data for this compound.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 39.19 |
| DMSO | 100 | 39.19 |
Note: This data is based on a molecular weight of 391.94 g/mol for this compound hydrochloride. Batch-specific molecular weights may vary, so it is crucial to refer to the Certificate of Analysis for precise calculations.
Experimental Protocols
Preparing a 100 mM Stock Solution in DMSO or Water
This protocol outlines the steps to prepare a 100 mM stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO or sterile, purified water
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound hydrochloride to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.[1]
-
Weigh the Compound: In a suitable weighing vessel, carefully weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 100 mM solution, you would need 39.19 mg of the compound (assuming a molecular weight of 391.94 g/mol ).
-
Add Solvent: Add the appropriate volume of DMSO or water to the vial containing the weighed compound.
-
Dissolve the Compound: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. If the compound does not dissolve readily, brief sonication in a water bath may be used to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for up to one month.[1] For long-term storage of the solid compound, keep it at room temperature in a tightly sealed vial.
Troubleshooting and FAQs
This section addresses common questions and issues that may arise when working with this compound.
Q1: My this compound hydrochloride is not dissolving at 100 mM, even with vortexing. What should I do?
A1: If you encounter difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution briefly in a water bath (37°C). Do not overheat, as this could degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any clumps and increase the surface area of the powder.
-
pH Adjustment (for aqueous solutions): Although this compound hydrochloride is a salt and should be readily soluble in water, ensuring the pH of your water is near neutral can be beneficial.
Q2: Can I store my this compound stock solution at 4°C?
A2: For short-term storage (a few days), 4°C may be acceptable, but for longer-term storage (up to one month), it is recommended to store aliquots at -20°C to minimize degradation.[1] Always use tightly sealed vials to prevent evaporation and contamination.
Q3: Is it necessary to use the batch-specific molecular weight for my calculations?
A3: Yes, it is highly recommended. The degree of hydration can vary between batches, which will affect the molecular weight. Using the batch-specific molecular weight provided on the Certificate of Analysis will ensure the accuracy of your stock solution's concentration.
Q4: How long is the solid this compound hydrochloride stable?
A4: When stored as recommended (at room temperature in a tightly sealed vial), the solid compound can be stored for up to 6 months.[1]
Q5: Can I prepare a stock solution at a concentration higher than 100 mM?
A5: The reported maximum solubility is 100 mM.[2] Attempting to prepare a more concentrated solution may result in an unsaturated solution or precipitation of the compound. It is advisable to work within the specified solubility limits.
Visual Guides
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound hydrochloride.
Troubleshooting Logic for Solubility Issues
Caption: Decision-making workflow for troubleshooting this compound solubility problems.
References
optimizing R-96544 concentration for in vitro studies
This technical support guide provides information for researchers using the compound designated as R-96544. It is critical to note that the identifier "this compound" is associated in scientific literature with a potent 5-HT2A receptor antagonist.[1][2] This guide is structured to address inquiries related to this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is a potent and selective 5-HT2A receptor antagonist.[1][2] It functions by competitively blocking the 5-HT2A receptor, thereby inhibiting the downstream signaling typically initiated by the binding of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] It is the active metabolite of the orally administered compound R-102444.[1][2]
Q2: What is the typical solvent for dissolving and storing this compound?
A2: While specific solubility data for this compound is not detailed in the provided search results, compounds of this nature are often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vitro assays, it is common to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Always check for precipitation after dilution.
Q3: What is a good starting concentration range for my in vitro experiments?
A3: The optimal concentration will be highly dependent on your specific assay and cell type. Based on its high affinity, a good starting point for dose-response experiments would be to test a wide range of concentrations, for example, from 1 nM to 10 µM. A pA2 value of 10.4 has been reported in a rat caudal artery contraction assay, which suggests high potency.[1]
Q4: Is this compound selective for the 5-HT2A receptor?
A4: Yes, studies indicate that this compound is highly selective for the 5-HT2A receptor. It has been shown to not inhibit 5-HT3 or 5-HT2B receptor-mediated contractions.[1]
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my assay.
-
Solution 1: Confirm Receptor Expression: Ensure that the cell line or tissue you are using expresses the 5-HT2A receptor at a sufficient level. You can verify this through qPCR, Western blot, or by using a positive control agonist (like serotonin) that is known to elicit a response.
-
Solution 2: Check Compound Integrity: Ensure your stock solution of this compound has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.
-
Solution 3: Review Assay Design: As an antagonist, this compound will not produce a direct effect on its own. Its activity is observed by its ability to block the effect of a 5-HT2A agonist. Ensure you are pre-incubating with this compound for a sufficient period before adding the agonist.
Issue 2: I am seeing high background or off-target effects.
-
Solution 1: Optimize Concentration: High concentrations of any compound can lead to non-specific effects. Perform a careful dose-response curve to find the lowest effective concentration that specifically blocks the 5-HT2A agonist response.
-
Solution 2: Solvent Control: Ensure you are running a vehicle control (e.g., DMSO diluted to the same final concentration as in your this compound-treated samples) to rule out any effects of the solvent itself.[4]
Issue 3: My compound is precipitating in the aqueous assay buffer.
-
Solution 1: Adjust Final DMSO Concentration: If you are diluting a DMSO stock, try to keep the final concentration of DMSO in your assay below 0.5% or 0.1% to maintain solubility.[3]
-
Solution 2: Use a Different Solvent: If solubility issues persist, you may need to investigate other solvents, although DMSO is a common starting point for many organic compounds.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| pA2 | 10.4 | Rat Caudal Artery Contraction (5-HT mediated) | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
Protocol: 5-HT2A Receptor-Mediated Caudal Artery Contraction Assay
This protocol is adapted from methodologies used to characterize 5-HT2A receptor antagonists.[1]
1. Materials:
- Rat caudal artery
- Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
- Serotonin (5-HT)
- This compound
- Organ bath setup with isometric force transducer
2. Procedure:
- Isolate the rat caudal artery and cut it into rings (2-3 mm in length).
- Mount the artery rings in an organ bath filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.0 g, washing with fresh Krebs solution every 15 minutes.
- Obtain a reference contraction by exposing the tissue to a high concentration of KCl (e.g., 70 mM).
- After washing out the KCl and allowing the tissue to return to baseline, pre-incubate the artery rings with various concentrations of this compound (or vehicle control) for 30 minutes.
- Generate a cumulative concentration-response curve for serotonin (5-HT) by adding it in a stepwise manner (e.g., 1 nM to 100 µM).
- Record the isometric contraction force at each concentration.
3. Data Analysis:
- Plot the 5-HT concentration-response curves in the absence and presence of different concentrations of this compound.
- The antagonist effect of this compound will be observed as a rightward shift in the 5-HT concentration-response curve.[1]
- Perform a Schild plot analysis to determine the pA2 value, which quantifies the potency of this compound.[1]
Diagrams
Caption: 5-HT2A receptor signaling pathway and antagonist action.
Caption: Workflow for the artery contraction assay.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
R-96544 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of R-96544. It includes frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored at room temperature.[1]
Q2: How should I prepare stock solutions of this compound hydrochloride?
A2: this compound hydrochloride is soluble in both water and DMSO up to 100 mM.[1] For optimal results, use sterile, high-purity solvents. When preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the vial's certificate of analysis for precise concentration calculations.
Q3: What are the best practices for storing this compound hydrochloride stock solutions?
A3: While this compound is not a peptide, general best practices for storing sensitive chemical solutions should be followed to ensure stability and longevity. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C. Solutions should be stored in tightly sealed vials to prevent evaporation and contamination.
Q4: Is this compound sensitive to light?
Stability and Storage Conditions
The following table summarizes the recommended storage and stability information for this compound hydrochloride.
| Form | Solvent | Concentration | Storage Temperature | Notes |
| Solid (Lyophilized) | N/A | N/A | Room Temperature | Protect from light and moisture. |
| Stock Solution | Water | up to 100 mM | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | up to 100 mM | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected results in my assay.
-
Possible Cause 1: Compound Degradation. Improper storage of stock solutions, such as repeated freeze-thaw cycles or prolonged exposure to light, may lead to degradation of this compound.
-
Solution: Always use freshly prepared solutions or properly stored single-use aliquots. Ensure that solutions are protected from light during all experimental steps.
-
-
Possible Cause 2: Incorrect Concentration. The molecular weight of the compound can vary between batches due to hydration.
-
Solution: Always calculate the mass required for your stock solution based on the batch-specific molecular weight found on the Certificate of Analysis.
-
-
Possible Cause 3: Experimental Variability.
-
Solution: Ensure all experimental parameters are consistent between assays. Include positive and negative controls to validate the experimental setup. If the issue persists, consider repeating the experiment with a fresh aliquot of this compound.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: The compound may not be dissolving completely at the desired concentration.
-
Solution: this compound hydrochloride is reported to be soluble up to 100 mM in water and DMSO.[1] If you experience solubility issues, gentle warming or brief sonication may aid in dissolution. Ensure the solvent is of high purity.
-
Experimental Protocols
Platelet Aggregation Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect fresh human whole blood into tubes containing 3.2% sodium citrate. b. To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. c. Carefully collect the supernatant (PRP) and transfer it to a new tube. d. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The resulting supernatant is PPP.
2. Assay Procedure: a. Pre-warm the PRP and PPP samples to 37°C. b. Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar. c. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission. d. Place the cuvette with PRP in the sample well to establish the 0% transmission baseline. e. Add the desired concentration of this compound (or vehicle control) to the PRP in the sample cuvette. f. Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. g. Induce platelet aggregation by adding a platelet agonist such as serotonin (B10506) (5-HT), ADP, or collagen. h. Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation. i. Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
Visualizations
5-HT2A Receptor Signaling Pathway and Inhibition by this compound
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
Experimental Workflow: Platelet Aggregation Inhibition Assay
Caption: Workflow for assessing platelet aggregation inhibition by this compound.
References
potential off-target effects of R-96544
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of R-96544, a potent and selective 5-HT2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It exhibits high affinity for this receptor and acts as a competitive antagonist, meaning it blocks the receptor's activation by serotonin (5-hydroxytryptamine, 5-HT).[1] This antagonism is responsible for its primary pharmacological effects, such as the inhibition of 5-HT-induced platelet aggregation and vascular smooth muscle contraction.[1][3]
Q2: What are the known off-target receptors for this compound?
While this compound is highly selective for the 5-HT2A receptor, it can interact with other receptors at higher concentrations. The known off-target receptors include α1-adrenergic, D2 dopamine (B1211576), 5-HT1, 5-HT3, and β-adrenergic receptors. The affinity of this compound for these off-target receptors is significantly lower than for the 5-HT2A receptor.
Q3: What are the potential functional consequences of these off-target interactions?
Off-target binding can lead to unintended biological effects in your experiments. For example, weak antagonism of α1-adrenergic receptors could lead to vasodilation, while interaction with D2 dopamine receptors might influence neuronal signaling pathways unrelated to the 5-HT2A system. Understanding these potential off-target effects is crucial for accurate data interpretation.
Troubleshooting Guide
Issue 1: Unexpected cardiovascular effects are observed in my in vivo model (e.g., changes in blood pressure).
-
Possible Cause: This could be due to the off-target activity of this compound at α1-adrenergic or β-adrenergic receptors, which are involved in regulating blood pressure.[1] Although the affinity is much lower, at higher concentrations, this compound may cause vasodilation through weak α1-adrenergic antagonism.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.
-
Use of More Selective Antagonists: As a control, consider using a more selective 5-HT2A antagonist with a different off-target profile to see if the same cardiovascular effect is observed.
-
Co-administration with Selective Antagonists: Co-administer this compound with a highly selective α1-adrenergic or β-adrenergic antagonist. If the unexpected cardiovascular effect is blocked, it confirms the involvement of that off-target receptor.
-
Issue 2: My cell-based assay shows changes in cAMP levels that are inconsistent with 5-HT2A receptor signaling.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Confirm the expression of potential off-target receptors (β-adrenergic, D2 dopamine, 5-HT1) in your cell line.
-
cAMP Assays with Selective Agents: Use selective agonists and antagonists for the suspected off-target receptors to confirm their functional presence in your cells.
-
Lower this compound Concentration: Reduce the concentration of this compound to a range where it is highly selective for the 5-HT2A receptor to see if the unexpected cAMP response is diminished.
-
Issue 3: I am observing neuronal firing patterns in my electrophysiology recordings that cannot be solely attributed to 5-HT2A receptor blockade.
-
Possible Cause: Off-target interactions with D2 dopamine, 5-HT1, or 5-HT3 receptors could be influencing neuronal excitability.[8][9][10] The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can directly affect membrane potential.[10]
-
Troubleshooting Steps:
-
Pharmacological Blockade: Use selective antagonists for D2, 5-HT1, and 5-HT3 receptors in combination with this compound to isolate the contribution of each receptor to the observed neuronal activity.
-
Concentration-Response Curve: Establish a concentration-response curve for this compound on the specific neuronal population to identify the concentration range for selective 5-HT2A antagonism.
-
Literature Review: Consult the literature for the known expression of these off-target receptors in the specific brain region or neuronal population you are studying.
-
Data Presentation
Table 1: Receptor Binding and Functional Activity Profile of this compound
| Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |
| 5-HT2A | 1.6 nM | 2.2 nM |
| α1-adrenergic | Not Reported | 310 nM |
| D2 dopamine | Not Reported | 2400 nM |
| 5-HT1 | Not Reported | 3700 nM |
| 5-HT3 | Not Reported | > 5000 nM |
| β-adrenergic | Not Reported | > 5000 nM |
Data compiled from Tocris Bioscience and R&D Systems product information sheets.
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure to determine the binding affinity (Ki) of this compound for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A, α1-adrenergic, etc.).
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[11][12]
-
This compound at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C filters).[11]
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Platelet Aggregation Assay
This protocol is a generalized method to assess the functional antagonism of this compound on 5-HT-induced platelet aggregation.
-
Materials:
-
Freshly drawn human or animal blood in an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.
-
Serotonin (5-HT) as the agonist.
-
This compound at various concentrations.
-
Saline or appropriate buffer.
-
Aggregometer.
-
-
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate aliquots of PRP with either vehicle or different concentrations of this compound for a specified time (e.g., 10-15 minutes) at 37°C.
-
Place the PRP sample in the aggregometer and establish a baseline light transmittance.
-
Add 5-HT to induce platelet aggregation and record the change in light transmittance over time.
-
The extent of aggregation is measured as the maximum change in light transmittance.
-
Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the control (vehicle-treated) aggregation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
3. Vascular Smooth Muscle Contraction Assay
This protocol provides a general framework for evaluating the effect of this compound on vascular smooth muscle contraction.
-
Materials:
-
Isolated blood vessel rings (e.g., rat aorta or caudal artery).[3]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
Serotonin (5-HT) or another vasoconstrictor (e.g., phenylephrine).
-
This compound at various concentrations.
-
-
Procedure:
-
Mount the vascular rings in the organ baths under a resting tension and allow them to equilibrate.
-
Induce a stable contraction with a vasoconstrictor like 5-HT or phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath and record the relaxation response.
-
Alternatively, to assess antagonism, pre-incubate the tissue with different concentrations of this compound before constructing a concentration-response curve for the agonist (e.g., 5-HT).
-
The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve.
-
Calculate the pA2 value from a Schild plot to quantify the antagonist potency.
-
Visualizations
Caption: this compound primary and potential off-target interactions.
Caption: Potential off-target signaling via the α1-adrenergic receptor.
Caption: Potential off-target signaling via the D2 dopamine receptor.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
troubleshooting R-96544 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with the 5-HT2A receptor antagonist, R-96544.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the prodrug R-102444. It functions as a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]][[“]] Its primary mechanism of action is to block the signaling cascade initiated by the binding of serotonin (B10506) (5-HT) to the 5-HT2A receptor.
Q2: In what experimental systems has this compound been used?
This compound has been characterized in a variety of experimental models, including:
-
In vitro: Inhibition of platelet aggregation in samples from multiple species, and in rat caudal artery contraction assays.[1]
-
Ex vivo: Inhibition of platelet aggregation.[1]
-
In vivo: Attenuation of pressor responses in anesthetized rats and therapeutic effects in experimental models of acute and chronic pancreatitis.[1][4]
Q3: What is the relationship between R-102444 and this compound?
R-102444 is a prodrug that is converted to its active form, this compound, in the body. While R-102444 can be administered orally, this compound is typically used for in vitro and intravenous applications.[1]
Troubleshooting Guides
Experimental variability can arise from multiple sources. Below are common issues and recommended solutions when working with this compound.
In Vitro Cell-Based Assays
Issue 1: High variability in dose-response curves.
-
Potential Cause 1: Inconsistent Cell Plating. Uneven cell distribution across wells of a microplate is a common source of variability.
-
Troubleshooting Tip: Ensure thorough mixing of the cell suspension before and during plating. Work quickly to prevent cells from settling. Consider using a multichannel pipette with reverse pipetting technique for better consistency.
-
-
Potential Cause 2: Cell Passage Number. The expression of the 5-HT2A receptor can change with increasing cell passage number, affecting the cellular response to this compound.
-
Troubleshooting Tip: Use cells within a defined, narrow passage number range for all experiments. Regularly perform cell line authentication to ensure the identity and purity of your cell line.
-
-
Potential Cause 3: Edge Effects. Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.
-
Troubleshooting Tip: To mitigate edge effects, fill the outer wells with sterile media or PBS without cells and only use the inner wells for your experiment. Ensure proper humidification in the incubator.[5]
-
-
Potential Cause 4: Autofluorescence. Cellular components and media constituents like phenol (B47542) red can cause background fluorescence, interfering with assay readings.
Issue 2: Lower than expected potency of this compound.
-
Potential Cause 1: Compound Degradation. this compound stability may be compromised by improper storage or handling.
-
Troubleshooting Tip: Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot.
-
-
Potential Cause 2: Low 5-HT2A Receptor Expression. The cell line used may not express sufficient levels of the 5-HT2A receptor.
-
Troubleshooting Tip: Confirm 5-HT2A receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to have robust 5-HT2A expression or a transient or stable transfection system to overexpress the receptor.
-
-
Potential Cause 3: Presence of Serum in Assay Media. Components in serum can bind to this compound, reducing its effective concentration.
-
Troubleshooting Tip: If experimentally feasible, perform the assay in serum-free media. If serum is required for cell viability, maintain a consistent serum concentration across all experiments and note it in your experimental protocol.
-
In Vivo Studies
Issue 1: Inconsistent therapeutic effects in animal models.
-
Potential Cause 1: Variability in Drug Metabolism and Bioavailability. The conversion of the prodrug R-102444 to this compound and the subsequent metabolism of this compound can vary between individual animals.
-
Troubleshooting Tip: Ensure consistent dosing and administration routes. Monitor plasma levels of this compound if possible to correlate drug exposure with therapeutic outcomes.
-
-
Potential Cause 2: Differences in Animal Strain, Age, or Health Status. These factors can significantly influence the physiological response to this compound.
-
Troubleshooting Tip: Use animals from a reputable supplier with a well-defined genetic background. Standardize the age and health status of the animals used in your studies.
-
-
Potential Cause 3: Diet and Environment. The diet and housing conditions of the animals can impact drug metabolism and overall physiology.
-
Troubleshooting Tip: Provide a standardized diet and maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity) for all experimental animals.
-
Data Presentation
Consistent and clear data presentation is crucial for identifying and troubleshooting experimental variability.
Table 1: Example of In Vitro Dose-Response Data for this compound in a Calcium Flux Assay
| Concentration (nM) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Standard Deviation |
| 0.1 | 5.2 | 6.1 | 5.5 | 5.6 | 0.45 |
| 1 | 25.8 | 28.2 | 26.5 | 26.8 | 1.21 |
| 10 | 51.3 | 55.1 | 52.7 | 53.0 | 1.91 |
| 100 | 85.6 | 89.3 | 87.1 | 87.3 | 1.86 |
| 1000 | 98.2 | 99.1 | 98.7 | 98.7 | 0.45 |
Table 2: Example of In Vivo Data for this compound in a Pancreatitis Model
| Treatment Group | Animal ID | Serum Amylase (U/L) | Pancreatic Edema (mg) | Histological Score |
| Vehicle Control | 1 | 1502 | 350 | 4 |
| Vehicle Control | 2 | 1625 | 375 | 4.5 |
| Vehicle Control | 3 | 1480 | 340 | 4.2 |
| This compound (10 mg/kg) | 4 | 850 | 210 | 2 |
| This compound (10 mg/kg) | 5 | 910 | 225 | 2.5 |
| This compound (10 mg/kg) | 6 | 875 | 215 | 2.2 |
Experimental Protocols
Key Experiment: In Vitro 5-HT2A Receptor-Mediated Calcium Flux Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound on 5-HT2A receptor-mediated intracellular calcium mobilization.
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the 5-HT2A receptor (e.g., HEK293-5HT2A) in appropriate growth media.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Add the diluted this compound to the appropriate wells and incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline, inject the 5-HT2A agonist into the wells. Record the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). Plot the percent inhibition against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: Simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Assay
Caption: General experimental workflow for an in vitro cell-based assay with this compound.
Troubleshooting Logic for High In Vitro Variability
Caption: A logical workflow for troubleshooting high variability in in vitro this compound experiments.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. tecan.com [tecan.com]
- 7. selectscience.net [selectscience.net]
Technical Support Center: R-96544 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective 5-HT2A receptor antagonist, R-96544. Our goal is to help you optimize the in vivo efficacy of this compound in your preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected in vivo efficacy with this compound after oral administration. What could be the reason?
A1: this compound itself can have limited oral bioavailability. To enhance its systemic exposure after oral dosing, it is highly recommended to use its prodrug, R-102444.[1][2] R-102444 is designed to be metabolized into the active form, this compound, in vivo, leading to more significant and consistent systemic levels of the active compound.[2] For direct administration of this compound, intravenous (i.v.) or subcutaneous (s.c.) routes are more appropriate to ensure consistent bioavailability.[1][3]
Q2: What is the recommended solvent and storage for this compound hydrochloride?
A2: this compound hydrochloride is soluble up to 100 mM in both water and DMSO.[4] For in vivo experiments, it is advisable to prepare fresh solutions. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided. For aqueous solutions, it is best to prepare them on the day of use. The compound should be stored at room temperature.[4]
Q3: We are seeing variability in our in vivo results. How can we improve consistency?
A3: Variability in in vivo experiments can stem from several factors. Here are a few key areas to consider for this compound studies:
-
Animal Model: Ensure the chosen animal model is appropriate and that the 5-HT2A receptor pharmacology is relevant to your research question. Preclinical studies are often conducted in healthy, young animals, which may not fully recapitulate the disease state in human patients.[5]
-
Dosing Regimen: Optimize the dose and frequency of administration. For chronic studies, consider the half-life of this compound to maintain therapeutic concentrations.
-
Formulation: The formulation can significantly impact drug exposure. For oral administration of the prodrug R-102444, consider formulation strategies that enhance solubility and absorption, such as lipid-based delivery systems or amorphous solid dispersions.[6] For parenteral administration of this compound, ensure complete dissolution and stability of your formulation.
-
Animal Handling and Stress: Stress can influence physiological responses. Standardize animal handling procedures to minimize stress-induced variability.
Q4: What are some alternative formulation strategies to improve the bioavailability of compounds like this compound?
A4: For compounds with poor aqueous solubility, which can be a limiting factor for bioavailability, several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve the dissolution rate.[7][8]
-
Solid Dispersions: Creating amorphous solid dispersions can stabilize the drug in a higher energy state, increasing its apparent solubility and dissolution.[6]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[6]
-
Nanoparticles: Nanoparticle-based drug delivery can improve bioavailability by increasing surface area and potentially enabling targeted delivery.[6][9]
Quantitative Data Summary
Table 1: Receptor Binding Profile of this compound
| Receptor | Ki (nM) | IC50 (nM) |
| 5-HT2A | 1.6 | 2.2 |
| α1-adrenergic | 310 | |
| D2 dopamine | 2400 | |
| 5-HT1 | 3700 | |
| 5-HT3 | > 5000 | |
| β-adrenergic | > 5000 |
Data sourced from Tocris Bioscience and R&D Systems.[4]
Table 2: In Vivo Administration of this compound and its Prodrug R-102444 in Preclinical Models
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| This compound | Rabbit | Intravenous (i.v.) | Not specified | Inhibition of ex vivo platelet aggregation | [1] |
| This compound | Mouse (acute pancreatitis) | Subcutaneous (s.c.) | 10-100 mg/kg, bid | Reduced serum amylase activity and attenuated pancreatic necrosis | [3] |
| R-102444 | Rat | Oral (p.o.) | 1 mg/kg | Marked inhibition of platelet aggregation | [2] |
| R-102444 | Rat (acute pancreatitis) | Oral (p.o.) | 0.3-100 mg/kg | Dose-dependent reduction in serum amylase and lipase (B570770) activities | [3] |
| R-102444 | Rat (chronic pancreatitis) | Oral (in diet) | 0.017% and 0.17% | Suppressed pancreatic atrophy | [3] |
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Assay in Rats
-
Animal Dosing: Administer R-102444 orally (e.g., 1 mg/kg) to rats.[2]
-
Blood Collection: At various time points post-dosing (e.g., 2, 4, 8 hours), collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which will be used as a blank.
-
Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Add an aggregating agent, such as a combination of 5-HT and ADP.[2]
-
Record the change in light transmission for a set period. The degree of aggregation is quantified as the maximum change in light transmission, with 100% aggregation being the difference in transmission between PRP and PPP.
-
-
Data Analysis: Compare the inhibition of platelet aggregation in samples from R-102444-treated animals to that of vehicle-treated controls.
Protocol 2: Mouse Model of Acute Pancreatitis
-
Induction of Pancreatitis: Induce acute pancreatitis in mice, for example, by feeding a choline-deficient, ethionine-supplemented diet.[3]
-
Drug Administration: Administer this compound subcutaneously (e.g., 10-100 mg/kg, twice daily).[3]
-
Sample Collection: After a defined period, collect blood samples for serum analysis and euthanize the animals to collect pancreatic tissue.
-
Biochemical Analysis: Measure serum amylase activity as an indicator of pancreatic injury.[3]
-
Histological Analysis:
-
Fix pancreatic tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and prepare sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the slides for pancreatic necrosis, inflammation, and vacuolization under a microscope.[3]
-
-
Data Analysis: Compare the biochemical and histological findings between the this compound-treated group and the vehicle-treated pancreatitis group.
Visualizations
Caption: Simplified 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Technical Support Center: R-96544
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the use of R-96544 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the plasma half-life of this compound?
A1: Currently, there is no publicly available data that explicitly states the plasma half-life of this compound in any species, including humans, rats, monkeys, or others. Published research has focused primarily on the pharmacological activity and mechanism of action of this compound as a potent and selective 5-HT2A receptor antagonist.
Q2: What is the relationship between this compound and R-102444?
A2: this compound is the active metabolite of the prodrug R-102444. Following administration, R-102444 is converted in the body to this compound, which is responsible for the observed pharmacological effects.
Q3: What are the known effects of this compound?
A3: this compound is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. Its primary documented effect is the inhibition of serotonin-induced platelet aggregation.
Troubleshooting Experimental Results
Issue: Inconsistent or unexpected results in in-vivo experiments.
-
Possible Cause: Variability in the in-vivo conversion of the prodrug R-102444 to the active metabolite this compound. The rate and extent of this conversion can be influenced by factors such as species, age, and liver function.
-
Troubleshooting Steps:
-
Direct Administration: If experimentally feasible, consider direct administration of this compound to bypass the metabolic conversion step and ensure consistent exposure to the active compound.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the time course of this compound plasma concentrations after administration of R-102444 in your specific animal model. This will help in understanding the time to peak concentration (Tmax) and guide the timing of your experimental endpoints.
-
Issue: Lack of effect in in-vitro assays.
-
Possible Cause: Use of the inactive prodrug R-102444 in an in-vitro system that lacks the necessary metabolic enzymes for conversion to this compound.
-
Troubleshooting Steps:
-
Use the Active Metabolite: Ensure that you are using this compound directly in your in-vitro experiments, as R-102444 is inactive in these systems.
-
Experimental Considerations
Given the absence of explicit half-life data, researchers should consider the following when designing experiments with this compound or its prodrug R-102444:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal concentration or dose for your specific experimental model and endpoint.
-
Time-Course Experiments: Perform time-course studies to establish the onset and duration of the pharmacological effect. This can provide indirect evidence of the compound's pharmacokinetic profile in your system.
Visualizing the Prodrug to Active Metabolite Conversion
The following diagram illustrates the metabolic conversion of R-102444 to its active form, this compound.
Caption: Conversion of R-102444 to this compound.
R-96544 light sensitivity and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of R-96544.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound hydrochloride should be stored at room temperature.[1][2] For long-term storage, it is advisable to consult the manufacturer's specific recommendations, as some formulations may have different requirements.
Q2: Is this compound sensitive to light?
Q3: What are the best practices for handling this compound to minimize light exposure?
To protect this compound from potential light-induced degradation, the following handling procedures are recommended:
-
Use appropriate containers: Store stock solutions and aliquots in dark-colored or amber vials. Opaque tubes can also be used to block ultraviolet and visible light.
-
Work in low-light conditions: When preparing solutions or conducting experiments, it is advisable to work in a dimly lit area.
-
Cover solutions: If solutions containing this compound need to be left exposed for any period, cover the containers with aluminum foil or place them in a light-blocking box.
-
Minimize exposure of stock solutions: Prepare aliquots from the main stock solution to avoid repeated exposure of the entire stock to light and freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from the solid compound. 2. Ensure the compound and its solutions are protected from light at all times. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Reduced or no antagonist activity | The compound may have degraded. | 1. Verify the purity and integrity of the compound using an appropriate analytical method (e.g., HPLC). 2. Use a fresh vial of this compound to prepare new solutions. |
| Precipitation of the compound in aqueous solutions | The solubility limit may have been exceeded, or the buffer conditions may be incompatible. | 1. This compound hydrochloride is soluble up to 100 mM in water and DMSO.[1][2] Do not exceed this concentration. 2. Ensure the pH and composition of the buffer are compatible with the compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 391.94 | [1][2] |
| Formula | C₂₂H₂₉NO₃·HCl | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | ≤100 mM in water≤100 mM in DMSO | [1][2] |
| Storage | Room Temperature | [1][2] |
| Kᵢ for 5-HT₂ₐ receptors | 1.6 nM | [1][2] |
| IC₅₀ for 5-HT₂ receptors | 2.2 nM | [1][2] |
| IC₅₀ for α₁-adrenergic receptors | 310 nM | [1][2] |
| IC₅₀ for D₂ dopamine (B1211576) receptors | 2400 nM | [1][2] |
| IC₅₀ for 5-HT₁ receptors | 3700 nM | [1][2] |
| IC₅₀ for 5-HT₃ receptors | >5000 nM | [1][2] |
| IC₅₀ for β-adrenergic receptors | >5000 nM | [1][2] |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on serotonin (B10506) (5-HT)-induced platelet aggregation.
Materials:
-
This compound hydrochloride
-
Serotonin (5-HT)
-
Human or animal blood (e.g., rabbit, rat)
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Methodology:
-
Preparation of Platelet Suspensions:
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP to the desired concentration.
-
-
Preparation of Reagents (Protect from light):
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare a stock solution of 5-HT in an appropriate solvent.
-
Make serial dilutions of this compound to be tested.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Induce platelet aggregation by adding 5-HT.
-
Record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of this compound.
-
Determine the IC₅₀ value of this compound for the inhibition of 5-HT-induced platelet aggregation.
-
Visualizations
Caption: this compound mechanism of action on the 5-HT2A receptor signaling pathway.
Caption: Experimental workflow for the in vitro platelet aggregation assay.
References
quality control for R-96544 from Tocris
This technical support center provides essential information for researchers and scientists using R-96544 hydrochloride from Tocris. Below you will find quality control data, troubleshooting guides, and frequently asked questions to ensure the successful application of this potent 5-HT₂ₐ antagonist in your experiments.
Quality Control and Specifications
This compound hydrochloride undergoes rigorous quality control to ensure high purity and batch-to-batch consistency. The following tables summarize the key specifications and analytical data for this product.
Table 1: Product Specifications
| Parameter | Specification |
| Product Name | This compound hydrochloride |
| Chemical Name | (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride |
| Purity | ≥98% (by HPLC)[1][2][3] |
| Molecular Weight | 391.94[1] |
| Appearance | White to off-white solid |
| Storage | Store at room temperature[4] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mM) |
| Water | 100[2][3][4] |
| DMSO | 100[2][3][4] |
Table 3: Biological Activity
| Target | Activity (Ki) |
| 5-HT₂ₐ Receptor | 1.6 nM[1][2][4][5] |
Note: For batch-specific data, please refer to the Certificate of Analysis provided with the product.
Experimental Protocols
While the precise, proprietary methods used by Tocris for batch release are not publicly detailed, the following represents a standard methodology for quality control analysis of small molecules like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound.[1][6]
-
Objective: To separate this compound from any impurities and quantify its purity as a percentage of the total peak area.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used for compounds of this nature.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Detection: UV detection at a wavelength determined to be optimal for this compound.
-
Analysis: The purity is calculated by integrating the area of the this compound peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Signaling Pathway
This compound is a selective antagonist of the serotonin (B10506) 2A (5-HT₂ₐ) receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[1]
Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT₂ₐ receptor activates Phospholipase C (PLC).[1][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7] DAG, along with the increased Ca²⁺ levels, activates Protein Kinase C (PKC), which goes on to phosphorylate various downstream targets, leading to a cellular response. As an antagonist, this compound blocks this cascade by preventing serotonin from binding to the receptor.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound and similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound? A1: this compound is soluble in both water and DMSO up to 100 mM.[2][3][4] For a 10 mM stock solution in DMSO, for example, add 255.1 µL of DMSO to 1 mg of this compound (MW: 391.94). Vortex gently to ensure it is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q2: I'm observing lower-than-expected potency in my cell-based assay. What could be the cause? A2: Discrepancies between biochemical potency (like Ki) and cell-based assay results (like IC₅₀) are common. Several factors can contribute to this:
-
Cell Permeability: The compound may have difficulty crossing the cell membrane, leading to a lower effective intracellular concentration.
-
Protein Binding: this compound may bind to proteins in your cell culture medium, reducing the free concentration available to interact with the receptor.
-
Efflux Pumps: Cells can actively transport the compound out via efflux pumps, lowering its intracellular concentration.
-
Compound Stability: The compound may be unstable in your cell culture medium over the duration of the experiment.
Q3: Can this compound have off-target effects? A3: this compound is highly selective for the 5-HT₂ₐ receptor. However, like any pharmacological tool, the potential for off-target effects increases at higher concentrations. It shows significantly lower affinity for other receptors such as α₁-adrenergic, D₂ dopamine, and other serotonin receptor subtypes.[1][2][4][5] To mitigate this risk, always perform dose-response experiments and use the lowest effective concentration. Consider including a negative control, such as a structurally distinct 5-HT₂ₐ antagonist, to confirm that the observed effects are specific to 5-HT₂ₐ blockade.
Troubleshooting Guide
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Schild Plot Analysis with R-96544
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Schild plot analysis with the compound R-96544.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a Schild plot analysis relevant for it?
A1: this compound is the active form of the novel 5-HT2A receptor antagonist, R-102444.[1][[“]] It functions as a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] A Schild plot analysis is a crucial pharmacological method used to characterize the nature of antagonism and determine the affinity of an antagonist like this compound for its receptor.[3][4][5] This analysis can confirm its competitive mechanism of action and provide a quantitative measure of its potency.[1][3]
Q2: What is a Schild plot and what do its key parameters signify?
A2: A Schild plot is a graphical representation used in pharmacology to analyze the effects of a competitive antagonist on an agonist's dose-response relationship.[3][6][7] It plots the logarithm of (dose ratio - 1) on the y-axis against the logarithm of the antagonist concentration on the x-axis.[8][9][10]
-
pA2 value: The x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[3][8] It is a measure of the antagonist's potency.[3][5]
-
Slope: For a purely competitive antagonist, the slope of the Schild plot should be close to 1.0.[4][8] Deviations from a slope of 1.0 may indicate other mechanisms of antagonism or experimental artifacts.[8][11]
Q3: What does the reported pA2 value of 10.4 for this compound signify?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Schild plot slope is significantly different from 1.0 | Slope < 1.0: Negative cooperativity in antagonist binding, agonist uptake mechanisms, or the agonist acting on multiple receptor types.[8] Slope > 1.0: Positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or the system not reaching equilibrium.[8][11] | Verify Experimental Conditions: Ensure adequate incubation times for both agonist and antagonist to reach equilibrium.[8][11] Check for Non-Specific Binding: Use appropriate experimental controls to assess non-specific binding of the antagonist. Re-evaluate Agonist Specificity: Confirm that the agonist used is selective for the 5-HT2A receptor under the experimental conditions. |
| Non-parallel shifts in the agonist dose-response curves in the presence of this compound | The antagonism may not be purely competitive. This could suggest irreversible or non-competitive antagonism.[12] Slow dissociation of a competitive antagonist can also lead to this observation.[13] | Investigate Washout Kinetics: Perform washout experiments to determine if the antagonist's effect is reversible. Consider Alternative Models: If non-parallel shifts persist, the data may not be suitable for a simple Schild analysis and may require fitting to more complex models of antagonism. |
| High variability in calculated dose ratios | Inaccurate determination of EC50 values from the dose-response curves. Experimental variability in tissue response or solution preparation. Over-reliance on a single control curve can propagate errors.[13] | Improve Curve Fitting: Ensure that the dose-response curves are well-defined with a sufficient number of data points to accurately determine the EC50. Increase Replicates: Perform multiple independent experiments to reduce variability and improve the reliability of the mean EC50 values. Global Fitting: Consider using global non-linear regression to fit all dose-response curves simultaneously, which can provide more robust estimates of the dose ratios.[14] |
| Curved Schild plot | This can occur if the agonist is acting at more than one receptor type.[8] It may also indicate complex interactions between the agonist, antagonist, and receptor. | Use a More Selective Agonist: If possible, use an agonist that is highly selective for the 5-HT2A receptor. Receptor Heterogeneity: Consider the possibility of 5-HT2A receptor subtypes or interacting proteins in your experimental system.[11] |
Experimental Data
Table 1: Schild Plot Analysis Data for this compound
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| pA2 | 10.4 | Rat Caudal Artery | 5-HT | [1] |
| Slope | 1.04 | Rat Caudal Artery | 5-HT | [1] |
Experimental Protocols
Schild Plot Analysis for a Competitive Antagonist (e.g., this compound)
-
Tissue Preparation: Isolate the target tissue (e.g., rat caudal artery) and mount it in an organ bath containing an appropriate physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist (e.g., 5-HT) to the organ bath and record the response at each concentration until a maximal response is achieved. This will serve as the control curve.
-
Washout: Thoroughly wash the tissue with the physiological salt solution to remove the agonist and allow the tissue to return to its baseline state.
-
Antagonist Incubation: Add a fixed concentration of the antagonist (this compound) to the organ bath and allow it to incubate with the tissue for a predetermined period to ensure equilibrium is reached.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: While the antagonist is present, repeat the cumulative addition of the agonist and record the responses to generate a second concentration-response curve.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4-6 with several different concentrations of the antagonist.
-
Data Analysis:
-
For each antagonist concentration, determine the EC50 of the agonist.
-
Calculate the dose ratio (DR) for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) (y-axis) versus the log of the molar concentration of the antagonist (x-axis).
-
Perform a linear regression on the plotted data to determine the slope and the x-intercept (pA2 value).
-
Visualizations
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. m.youtube.com [m.youtube.com]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Schild_regression [bionity.com]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Schild plots - FAQ 1595 - GraphPad [graphpad.com]
Validation & Comparative
R-96544 Versus Ketanserin: A Comparative Analysis of 5-HT2A Receptor Binding
For researchers and professionals in drug development, understanding the nuanced interactions between ligands and their target receptors is paramount. This guide provides a detailed comparison of R-96544 and ketanserin (B1673593), two prominent antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key player in numerous physiological and pathological processes.
Introduction to the Ligands
This compound is a potent and selective 5-HT2A receptor antagonist.[1] It is the active metabolite of R-102444 and has demonstrated significant inhibitory effects on 5-HT-induced platelet aggregation and pressor responses in vivo.[1] Its high affinity for the 5-HT2A receptor makes it a valuable tool in studying the physiological roles of this receptor.
Ketanserin is a classic and widely used selective antagonist of the 5-HT2A receptor.[2][3] It has been instrumental in the pharmacological characterization of the 5-HT2 receptor family.[2] While highly potent at the 5-HT2A receptor, it also exhibits affinity for other receptors, such as α1-adrenergic and histamine (B1213489) H1 receptors, a factor to consider in experimental design.[4]
Comparative Binding Affinity at the 5-HT2A Receptor
The binding affinity of a ligand to its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
| Compound | Binding Affinity (Ki) | Binding Affinity (IC50) | Species/System |
| This compound | 1.6 nM[1] | 2.2 nM (for 5-HT2)[1] | Not specified[1] |
| Ketanserin | 3.5 nM[5] | 0.75 nM[6] | Rat[5], Human[6] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Based on the available data, both this compound and ketanserin exhibit high affinity for the 5-HT2A receptor, with Ki and IC50 values in the low nanomolar range. This compound, with a Ki of 1.6 nM, appears to be a slightly more potent antagonist than ketanserin (Ki of 3.5 nM) in the cited studies.[1][5]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound and ketanserin at the 5-HT2A receptor is commonly achieved through a competitive radioligand binding assay. A typical protocol is outlined below.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or unlabeled ketanserin) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]ketanserin).
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor or from specific tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: [3H]ketanserin.
-
Test Compounds: this compound and unlabeled ketanserin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of [3H]ketanserin.
-
Varying concentrations of the test compound (this compound or unlabeled ketanserin) or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a cascade of intracellular events, as depicted in the diagram below.
Caption: The 5-HT2A receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and ketanserin are potent antagonists of the 5-HT2A receptor, with binding affinities in the low nanomolar range. This compound demonstrates a slightly higher affinity in the presented data. The choice between these two compounds for research purposes will depend on the specific experimental goals, with considerations for the selectivity profile of each ligand. Ketanserin's off-target effects may be a confounding factor in some studies, while the high potency and selectivity of this compound make it an excellent tool for specifically probing 5-HT2A receptor function. The provided experimental protocol and workflows offer a foundational guide for researchers aiming to characterize the binding of these and other compounds to the 5-HT2A receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
R-96544 Demonstrates Superior Antiplatelet Activity Over Sarpogrelate: A Comparative Analysis
For Immediate Release
A comprehensive review of available data indicates that R-96544, a potent and selective 5-HT2A receptor antagonist, exhibits significantly greater antiplatelet activity compared to sarpogrelate (B137540), another drug in the same class. This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes experimental data on the inhibitory effects of these compounds on platelet aggregation, their receptor binding affinities, and the underlying cellular mechanisms.
Executive Summary
This compound distinguishes itself with a more potent inhibition of serotonin (B10506) (5-HT)-induced platelet aggregation than sarpogrelate and its active metabolite, M-1.[1] This heightened potency is a key differentiator for researchers investigating novel antiplatelet therapies. Both compounds function by blocking the 5-HT2A receptor on platelets, thereby interrupting the signaling cascade that leads to platelet aggregation and thrombus formation.
Quantitative Comparison of Antiplatelet Activity
| Compound | Target Receptor | Metric | Value | Species/System | Notes |
| This compound | 5-HT2A | Potency Comparison | More potent than sarpogrelate and its active metabolite M-1 | - | Based on in vitro and ex vivo platelet aggregation assays.[1] |
| Sarpogrelate | 5-HT2A | IC50 | 66.8 µM | Rat whole blood | Inhibition of collagen-induced platelet aggregation.[2] |
| 5-HT2A | Ki | 8.39 nM | Rat brain cortical membranes | Receptor binding affinity.[3] | |
| Sarpogrelate Metabolite (M-1) | 5-HT2A | Potency Comparison | More effective inhibitor of platelet aggregation than sarpogrelate.[4] | Human platelets | Based on a pharmacokinetic-pharmacodynamic model.[4] |
| 5-HT2A | Ki | 1.70 nM | Rat brain cortical membranes | Receptor binding affinity, indicating higher affinity than the parent compound.[3] |
Mechanism of Action: 5-HT2A Receptor Antagonism
Both this compound and sarpogrelate exert their antiplatelet effects by competitively blocking the 5-HT2A receptor, a G-protein coupled receptor (GPCR), on the surface of platelets. Serotonin, released from dense granules of activated platelets, acts as an amplifying agonist by binding to these receptors. This binding initiates a signaling cascade that potentiates platelet aggregation induced by other agonists like ADP and collagen.
The signaling pathway proceeds as follows:
-
Agonist Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.
-
G-Protein Activation: The receptor activates the Gq alpha subunit of its associated G-protein.
-
PLC Activation: Gq-alpha activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (an internal calcium store), leading to the release of calcium (Ca2+) into the platelet cytoplasm.
-
Platelet Aggregation: The increase in intracellular calcium, along with the action of DAG, contributes to a series of downstream events, including granule release, shape change, and ultimately, platelet aggregation.
By blocking the 5-HT2A receptor, this compound and sarpogrelate prevent the initiation of this signaling cascade, thereby reducing the amplification of platelet aggregation.
Experimental Protocols
The primary method for evaluating the antiplatelet activity of these compounds is the in vitro platelet aggregation assay , typically performed using light transmission aggregometry (LTA).
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human or animal (e.g., rat) whole blood collected in 3.2% sodium citrate.
-
Agonists: Serotonin (5-HT), Adenosine Diphosphate (ADP), Collagen.
-
Test compounds: this compound, Sarpogrelate (dissolved in an appropriate vehicle, e.g., DMSO).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[5]
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[5]
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add the test compound (this compound or sarpogrelate) at various concentrations and incubate for a defined period (e.g., 3-5 minutes). A vehicle control is run in parallel.
-
Initiate platelet aggregation by adding an agonist (e.g., a sub-threshold concentration of collagen combined with 5-HT).[6]
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
The available evidence strongly suggests that this compound is a more potent 5-HT2A receptor antagonist than sarpogrelate with respect to antiplatelet activity. This makes this compound a compound of significant interest for further investigation in the development of novel antithrombotic therapies. The provided experimental framework for in vitro platelet aggregation assays serves as a foundational method for the continued evaluation and comparison of such compounds. Further head-to-head studies with standardized protocols are warranted to precisely quantify the potency difference between this compound and sarpogrelate.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetic analysis of antiplatelet effect of sarpogrelate hydrochloride and its application to drug dosage regimen--modeling based on reversible inhibition of 5-HT2 serotonergic receptor in the platelet membrane by sarpogrelate hydrochloride and its metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Effects of sarpogrelate hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of R-96544 and R-102444 in Pancreatitis Models
This guide provides a detailed comparison of the in vivo efficacy of R-96544 and its prodrug, R-102444, potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonists. The data presented here is based on studies investigating their therapeutic potential in experimental models of acute and chronic pancreatitis.
Data Summary
The following tables summarize the quantitative in vivo efficacy of this compound and R-102444 in various animal models of pancreatitis.
Table 1: Efficacy of R-102444 in Rat Models of Acute Pancreatitis
| Model | Compound | Dose Range (p.o.) | Key Findings |
| Caerulein-Induced | R-102444 | 10 - 100 mg/kg | Dose-dependent reduction in serum amylase and lipase (B570770) activities.[1] |
| Pancreatic Duct Ligation | R-102444 | 0.3 - 10 mg/kg | Dose-dependent reduction in serum amylase and lipase activities.[1] |
Table 2: Efficacy of this compound in a Mouse Model of Acute Pancreatitis
| Model | Compound | Dose Range (s.c., bid) | Key Findings |
| Choline-Deficient, Ethionine-Supplemented Diet | This compound | 10 - 100 mg/kg | Reduction in serum amylase activity; dose-dependent attenuation of pancreatic necrosis, inflammation, and vacuolization.[1] |
Table 3: Efficacy of R-102444 in a Rat Model of Chronic Pancreatitis
| Model | Compound | Dosing Regimen | Key Findings |
| Wistar Bonn/Kobori Rats (Spontaneous Pancreatitis) | R-102444 | 0.017% and 0.17% in diet | Increased pancreatic weight, protein, and amylase content compared to controls. Suppression of parenchymal destruction and adipose tissue replacement.[1] |
Signaling Pathway
This compound, the active metabolite of R-102444, exerts its therapeutic effects by acting as a selective antagonist at the 5-HT2A receptor.[1][2] This receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the activation of phospholipase C (PLC).[3] Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin (B10506) (5-HT) binding to the 5-HT2A receptor.
Caption: 5-HT2A receptor signaling pathway and antagonism by this compound.
Experimental Protocols
Acute Pancreatitis Models
-
Caerulein-Induced Pancreatitis (Rat):
-
Animal Model: Male Wistar rats.
-
Induction: Intraperitoneal injection of caerulein (B1668201) (20 µg/kg).[1]
-
Treatment: R-102444 was administered orally at doses ranging from 10 to 100 mg/kg.[1]
-
Endpoints: Measurement of serum amylase and lipase activities.[1]
-
-
Pancreatic Duct Ligation (Rat):
-
Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis (Mouse):
-
Animal Model: Mice.
-
Induction: Feeding a choline-deficient diet supplemented with 0.5% ethionine.[1]
-
Treatment: this compound was administered subcutaneously twice daily (bid) at doses of 10 to 100 mg/kg.[1]
-
Endpoints: Measurement of serum amylase activity and histological analysis of the pancreas for necrosis, inflammation, and vacuolization.[1]
-
Caption: Experimental workflow for the CDE diet-induced pancreatitis model.
Chronic Pancreatitis Model
-
Animal Model: Male Wistar Bonn/Kobori (WBN/Kob) rats (3 to 9 months of age), which spontaneously develop chronic pancreatitis.[1]
-
Treatment: R-102444 was mixed into the diet at concentrations of 0.017% and 0.17%.[1]
-
Endpoints: Measurement of pancreatic weight, pancreatic protein and amylase content, and histological analysis for parenchymal destruction and adipose tissue replacement.[1]
Conclusion
Both this compound and its prodrug R-102444 demonstrate significant in vivo efficacy in attenuating pancreatic damage in various experimental models of acute and chronic pancreatitis.[1] R-102444, when administered orally, and this compound, administered subcutaneously, effectively reduce biochemical markers of pancreatic injury and improve histological outcomes.[1] These findings highlight the therapeutic potential of targeting the 5-HT2A receptor in the management of pancreatitis. Further research is warranted to translate these preclinical findings to clinical settings.
References
- 1. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
R-96544: A Comparative Analysis of its Selectivity for the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the receptor selectivity of R-96544, a potent 5-HT2A antagonist.
This guide provides a detailed comparison of this compound's binding affinity and functional activity at the serotonin (B10506) 2A (5-HT2A) receptor relative to other serotonin receptor subtypes. The data presented herein is compiled from published pharmacological studies to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent and highly selective antagonist of the 5-HT2A receptor.[1][[“]] Functional studies demonstrate its ability to competitively inhibit 5-HT-mediated responses at the 5-HT2A receptor with high potency, while showing negligible activity at 5-HT2B and 5-HT3 receptors.[1] While a comprehensive binding affinity profile (Ki values) across a wide range of serotonin receptor subtypes is not extensively documented in publicly available literature, the existing functional data strongly supports its characterization as a selective 5-HT2A antagonist.
Quantitative Comparison of this compound's Affinity and Potency
The selectivity of a ligand is best understood by comparing its binding affinity (Ki) or functional potency (e.g., pA2, IC50) across various receptors. The following tables summarize the available data for this compound and provide a comparison with other well-characterized serotonin receptor antagonists.
Table 1: Functional Antagonist Potency of this compound at Serotonin Receptors
| Compound | Receptor | Parameter | Value | Species | Reference |
| This compound | 5-HT2A | pA2 | 10.4 | Rat | [1] |
| This compound | 5-HT2B | - | No activity | Rat | [1] |
| This compound | 5-HT3 | - | No activity | Guinea Pig | [1] |
Note: A higher pA2 value indicates greater antagonist potency.
Table 2: Comparative Binding Affinities (Ki, nM) of Selected Serotonin Receptor Antagonists
| Compound | 5-HT2A | 5-HT1A | 5-HT2C | 5-HT3 | 5-HT6 | 5-HT7 |
| This compound | High Affinity * | N/A | N/A | N/A | N/A | N/A |
| Ketanserin | 0.8 - 2.5 | 150 - 300 | 10 - 50 | >1000 | 60 | 30 |
| Risperidone | 0.16 - 0.5 | 3.9 - 8.0 | 5.0 - 12 | >1000 | 20 | 2.0 |
| Trazodone | 1.0 - 5.0 | 50 - 100 | 2.0 - 10 | >1000 | 200 | 80 |
| Sarpogrelate | 1.3 - 5.0 | >1000 | 100 - 200 | >1000 | >1000 | >1000 |
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed descriptions of the key experimental protocols used to characterize the selectivity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target serotonin receptor subtype are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
Objective: To determine the potency (pA2) of a competitive antagonist.
Protocol for 5-HT2A Receptor Functional Assay (e.g., Rat Caudal Artery Contraction):
-
Tissue Preparation: The rat caudal artery is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to serotonin (5-HT) is obtained to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibration.
-
Second Agonist Curve: A second cumulative concentration-response curve to 5-HT is obtained in the presence of the antagonist.
-
Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 (concentration of agonist producing 50% of the maximal response) of 5-HT in the presence of the antagonist by the EC50 of 5-HT in the absence of the antagonist.
-
Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[1]
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the 5-HT2A receptor signaling pathway and the experimental workflow for determining antagonist potency.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Schild Analysis Workflow
Conclusion
The available pharmacological data strongly indicate that this compound is a potent and highly selective antagonist for the 5-HT2A receptor. Its high pA2 value at the 5-HT2A receptor, coupled with its lack of activity at 5-HT2B and 5-HT3 receptors in functional assays, underscores its utility as a specific tool for investigating 5-HT2A receptor-mediated processes. For a more complete understanding of its selectivity profile, further studies determining its binding affinities (Ki values) across a comprehensive panel of serotonin and other neurotransmitter receptors would be beneficial. Researchers are encouraged to consider the provided experimental protocols when designing their own validation studies.
References
R-96544: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-HT2A receptor antagonist, R-96544, with other relevant compounds, focusing on its cross-reactivity with adrenergic receptors. The information presented herein is supported by experimental data to offer an objective assessment of the compound's selectivity profile.
Executive Summary
This compound is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. Experimental evidence demonstrates its minimal cross-reactivity with adrenergic receptors, particularly in contrast to other serotonergic agents like ketanserin. Functional assays have shown that this compound does not inhibit the pressor responses induced by the α1-adrenergic agonist phenylephrine, indicating a lack of significant functional antagonism at these receptors.[1] Furthermore, in vitro binding assays reveal a significantly lower affinity of this compound for α1 and β-adrenergic receptors compared to its high affinity for the 5-HT2A receptor. This high degree of selectivity makes this compound a valuable tool for research focused on the 5-HT2A receptor system, minimizing the confounding effects of adrenergic receptor modulation.
Comparative Binding Affinity Data
The following tables summarize the binding affinities (Ki or IC50 values) of this compound and a selection of reference compounds for the 5-HT2A receptor and various adrenergic receptor subtypes. This quantitative data highlights the selectivity profile of each compound.
Table 1: Binding Affinity of this compound at Serotonergic and Adrenergic Receptors
| Compound | Receptor | Affinity (nM) |
| This compound | 5-HT2A | Ki: 1.6 |
| α1-adrenergic | IC50: 310 | |
| β-adrenergic | IC50: >5000 |
Table 2: Comparative Binding Affinities of Reference Compounds
| Compound | Receptor Subtype | Affinity (pKi / Ki) |
| Prazosin (α1 antagonist) | α1A | pKi: 9.7 |
| α1B | pKi: 10.1 | |
| α1D | pKi: 9.8 | |
| Yohimbine (α2 antagonist) | α2A | pKi: 8.52[2] |
| α2B | pKi: 8.00[2] | |
| α2C | pKi: 9.17[2] | |
| Propranolol (β antagonist) | β1 | log Kd: -8.16[3] |
| β2 | log Kd: -9.08[3] | |
| β3 | log Kd: -6.93[3] | |
| Ketanserin (5-HT2A antagonist) | 5-HT2A | - |
| α1A | High Affinity[4] | |
| α1B | High Affinity[4] | |
| α1D | High Affinity[4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the specific human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a non-radiolabeled antagonist for the specific receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Schild Analysis
Schild analysis is a pharmacological method used to determine the affinity and the nature of antagonism of a compound.
Objective: To determine the pA2 value of this compound at the 5-HT2A receptor, which provides a measure of its antagonist potency.
Materials:
-
Isolated tissue preparation expressing the 5-HT2A receptor (e.g., rat caudal artery).[1]
-
Agonist for the 5-HT2A receptor (e.g., Serotonin).
-
Antagonist: this compound.
-
Organ bath setup with physiological salt solution.
-
Data acquisition system to measure tissue contraction.
Procedure:
-
Control Curve: A cumulative concentration-response curve for the agonist (serotonin) is generated to determine the concentration that produces 50% of the maximal response (EC50).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.
-
Agonist Curve in Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 2 and 3 are repeated with increasing concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of unity is indicative of competitive antagonism. For this compound at the 5-HT2A receptor, a pA2 value of 10.4 with a slope near unity (1.04) has been reported, indicating potent and competitive antagonism.[1]
Visualizing Pathways and Processes
Signaling Pathways
Caption: Simplified Gq-coupled signaling pathways for 5-HT2A and α1-adrenergic receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay to determine binding affinity.
Logic of Schild Plot Analysis
References
- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT2A Receptor Antagonists: Alternatives to R-96544
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several alternative 5-HT2A receptor antagonists to R-96544, a potent and selective antagonist of this receptor. The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for a range of neuropsychiatric disorders. Understanding the pharmacological profiles of various antagonists is crucial for advancing research and drug discovery in this area. This document outlines the binding affinities and functional potencies of selected antagonists, details common experimental methodologies, and illustrates the primary signaling pathway of the 5-HT2A receptor.
Quantitative Comparison of 5-HT2A Antagonists
The following table summarizes the binding affinities (Ki, in nM) of this compound and several alternative antagonists for the human 5-HT2A receptor, as well as their affinities for other relevant receptors to indicate selectivity. Lower Ki values denote higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) |
| This compound | 1.6[1][2] | - | 2400[1][2] | 310[1][2] | - |
| Pimavanserin | 0.087[3][4][5] | 0.44[3][5] | >300[3][5] | >300[3][5] | >300[3][5] |
| M100,907 (Volinanserin) | 0.36[6][7] | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity |
| Ketanserin | ~1-2[8][9] | Moderate affinity[9] | - | High affinity[9] | High affinity[9] |
| Ritanserin | 0.45[10] | 0.71[10] | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to be familiar with the 5-HT2A receptor signaling pathway and the experimental workflows used to characterize these compounds.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein.[11][12][13] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Experimental Workflow for Antagonist Characterization
The characterization of a novel 5-HT2A antagonist typically involves a series of in vitro experiments to determine its binding affinity, functional activity, and selectivity.
Caption: General experimental workflow for 5-HT2A antagonist characterization.
Experimental Protocols
Detailed below are generalized protocols for the key experiments used to characterize 5-HT2A antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI).
-
Test compounds (unlabeled antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Competition: Initiate the binding reaction by adding the membrane preparation to each well.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]
-
Termination: Stop the reaction by rapid filtration through the filter plates, which separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of 5-HT2A receptor activation.
Objective: To determine the functional potency (IC50 or pA2) of the test compound as a 5-HT2A receptor antagonist.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).[16]
-
A 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Test compounds (antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye for a specific period (e.g., 60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a defined pre-incubation period.
-
Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of the agonist (typically the EC80 concentration) to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the log concentration of the antagonist. The IC50, the concentration of the antagonist that inhibits 50% of the agonist's maximal response, is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[17]
References
- 1. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. acadia.com [acadia.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 6. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. msudenver.edu [msudenver.edu]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
R-96544: A Comparative Review of a Novel 5-HT2A Receptor Antagonist
For Immediate Release
This guide provides a comprehensive comparative analysis of R-96544, a potent and selective 5-HT2A receptor antagonist, for researchers, scientists, and professionals in drug development. The document synthesizes available preclinical data, focusing on its antiplatelet activity in comparison to other notable 5-HT2A antagonists.
Executive Summary
This compound is the active metabolite of the prodrug R-102444.[1] Preclinical studies have demonstrated its potent and competitive antagonism of the 5-HT2A receptor, a key player in serotonin-mediated platelet aggregation and vascular constriction.[1] Comparative data, primarily from in vitro and ex vivo studies, indicate that this compound exhibits a more potent antiplatelet effect than the established 5-HT2A receptor antagonist, sarpogrelate (B137540), and its active metabolite, M-1.[1]
Comparative Performance Data
A direct quantitative comparison of the in vitro antiplatelet efficacy of this compound, sarpogrelate, and its active metabolite (M-1) from a single head-to-head study with IC50 values is not publicly available in the reviewed literature. However, a key pharmacological study by Ogawa et al. (2002) qualitatively reports that the antiplatelet effects of this compound and its prodrug R-102444 were more potent than those of sarpogrelate and M-1.[1]
For the purpose of providing a quantitative perspective, the following table includes data on the antagonistic potency (pA2 value) of this compound from the aforementioned study, alongside pKi values for sarpogrelate from other sources. It is crucial to note that pA2 and pKi values, while both measures of antagonist affinity, are determined through different experimental assays (functional vs. binding) and thus should be compared with caution.
| Compound | Parameter | Value | Species/Tissue | Assay | Reference |
| This compound | pA2 | 10.4 | Rat Caudal Artery | 5-HT-induced contraction | [1] |
| Sarpogrelate | pKi | 8.52 | Recombinant | 5-HT2A receptor binding |
Note: A higher pA2 or pKi value indicates a higher antagonist potency. The data presented here are from different studies and experimental setups, which limits a direct and definitive comparison.
Mechanism of Action: 5-HT2A Receptor Antagonism in Platelets
This compound exerts its antiplatelet effect by selectively blocking the 5-HT2A receptor on the surface of platelets. Serotonin (B10506) (5-HT), released from dense granules of activated platelets, normally binds to these receptors, initiating a signaling cascade that amplifies the aggregation response.
The signaling pathway is initiated by the coupling of the 5-HT2A receptor to the Gq protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and activation of PKC contribute to platelet shape change, granule release, and ultimately, aggregation. By blocking the 5-HT2A receptor, this compound inhibits this entire downstream signaling cascade, thereby reducing serotonin-amplified platelet aggregation.
Caption: 5-HT2A Receptor Signaling Pathway in Platelets and the Inhibitory Action of this compound.
Experimental Protocols
The following outlines a typical experimental workflow for assessing the in vitro antiplatelet activity of compounds like this compound, based on the methodologies described in the cited literature.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human volunteers or laboratory animals (e.g., rabbits, rats) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
The resulting PRP is carefully collected.
2. Platelet Aggregation Assay (Turbidimetric Method):
-
Platelet aggregation is measured using a light aggregometer.
-
Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.
-
The baseline light transmission is set using PRP (0% aggregation), and the maximum transmission is set using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a higher speed (100% aggregation).
-
The test compound (e.g., this compound, sarpogrelate) or vehicle is added to the PRP and incubated for a short period.
-
Platelet aggregation is then induced by adding an agonist, such as serotonin (5-HT) alone or in combination with a sub-threshold concentration of another agonist like ADP or epinephrine.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control. IC50 values are then determined from the concentration-response curves.
Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist with demonstrated antiplatelet activity that appears to be superior to that of sarpogrelate. Its mechanism of action, through the competitive inhibition of the 5-HT2A receptor signaling pathway in platelets, is well-characterized. While a direct, side-by-side quantitative comparison of IC50 values from a single study is currently lacking in the public domain, the available evidence strongly suggests its potential as a powerful antiplatelet agent. Further comparative studies with standardized methodologies are warranted to definitively establish its clinical potential relative to other 5-HT2A antagonists.
References
Head-to-Head Comparison: R-96544 vs. M-1 for 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent 5-HT2A receptor antagonists: R-96544 and M-1. Both compounds are potent inhibitors of the serotonin (B10506) 2A receptor, a key target in the development of therapies for a range of disorders, including thrombosis, cardiovascular diseases, and pancreatitis. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying signaling pathways.
Executive Summary
This compound, the active metabolite of R-102444, and M-1, the active metabolite of sarpogrelate, are both selective 5-HT2A receptor antagonists.[1][2][3][4][5] Experimental evidence suggests that this compound exhibits more potent antiplatelet effects than M-1.[2] This guide will delve into the quantitative data supporting this, the experimental contexts in which these findings were observed, and the molecular pathways through which these compounds exert their effects.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and M-1 from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute values should be made with caution, as the experimental conditions, tissues, and assay types may differ between studies.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Compound | Parameter | Value | Species/Tissue | Assay Type |
| This compound | pA2 | 10.4 | Rat Caudal Artery | Functional Antagonism (Contraction) |
| M-1 | Ki | 1.70 nM | Rat Brain Cortical Membranes | Radioligand Binding Assay |
| M-1 | pA2 | 9.04 | Rat Tail Artery | Functional Antagonism (Contraction) |
Table 2: Receptor Selectivity of this compound
| Receptor | IC50 (nM) |
| 5-HT2A | 2.2 |
| α1-adrenergic | 310 |
| D2 dopamine | 2400 |
| 5-HT1 | 3700 |
| 5-HT3 | > 5000 |
| β-adrenergic | > 5000 |
Mechanism of Action and Signaling Pathway
Both this compound and M-1 exert their primary effects by competitively blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/G11 protein.[6][7][8] Upon activation by serotonin (5-HT), the receptor initiates a cascade that leads to platelet aggregation and smooth muscle contraction. By antagonizing this receptor, this compound and M-1 inhibit these downstream effects.
Caption: 5-HT2A Receptor Signaling Pathway and Point of Antagonism by this compound and M-1.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize and compare this compound and M-1.
In Vitro Platelet Aggregation Assay
This assay is fundamental to assessing the antiplatelet efficacy of 5-HT2A antagonists.
Objective: To measure the ability of a compound to inhibit serotonin-induced platelet aggregation in vitro.
General Protocol:
-
Blood Collection and Preparation: Whole blood is drawn from human or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized by dilution with PPP.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.
-
Compound Incubation: The test compound (this compound or M-1) or vehicle is added to the PRP and incubated for a specified period.
-
Induction of Aggregation: An aggregating agent, such as serotonin (5-HT) alone or in combination with other agonists like ADP or collagen, is added to the cuvette.
-
Data Recording: Platelet aggregation is monitored as an increase in light transmission over time. The maximum aggregation percentage is recorded.
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. IC50 values (the concentration of the compound that inhibits 50% of the aggregation response) are determined from concentration-response curves.
Caption: General workflow for an in vitro platelet aggregation assay.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound and M-1 to the 5-HT2A receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the 5-HT2A receptor (e.g., rat brain cortex, CHO cells transfected with the human 5-HT2A receptor) are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]ketanserin).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound or M-1) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a filter mat, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.
Concluding Remarks
The available data strongly indicate that both this compound and M-1 are potent and selective 5-HT2A receptor antagonists. A key study suggests that this compound possesses a more potent antiplatelet effect than M-1.[2] This is further supported by a higher pA2 value for this compound in a functional assay, although direct comparison is limited by differing experimental designs. The high selectivity of this compound over other serotonin and adrenergic receptors suggests a favorable side-effect profile. Further head-to-head studies employing identical assays and conditions are warranted to definitively quantify the performance differences between these two compounds. The information presented in this guide should serve as a valuable resource for researchers in the fields of pharmacology and drug development.
References
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of M-1, a Major Metabolite of Sarpogrelate, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Evaluating R-96544 Efficacy Against Novel Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT2A receptor antagonist R-96544 with other novel and established antagonists. The following sections present supporting experimental data in clearly structured tables, detail the methodologies for key experiments, and visualize signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and comparator 5-HT2A receptor antagonists, focusing on receptor binding affinity and inhibition of platelet aggregation.
Table 1: 5-HT2A Receptor Binding Affinity of this compound and Comparator Antagonists
| Compound | Ki (nM) | Organism/Tissue Source | Radioligand | Reference |
| This compound | 1.6 | Not Specified | Not Specified | [1] |
| Sarpogrelate (B137540) | 8.39 | Rat brain cortical membranes | Not Specified | [2] |
| M-1 (Sarpogrelate metabolite) | 1.70 | Rat brain cortical membranes | Not Specified | [2] |
| AR246686 | 0.2 (human), 0.4 (rat) | HEK cells expressing recombinant 5-HT2A receptors | Not Specified | [3] |
Table 2: In Vitro Inhibition of Platelet Aggregation by this compound and Comparator Antagonists
| Compound | IC50 (nM) | Agonist | Platelet Source | Reference |
| This compound | Potent inhibition (specific IC50 not provided) | 5-HT alone or with ADP | Human, monkey, cat, rabbit, rat, mouse | [4] |
| Sarpogrelate | More potent than sarpogrelate (specific IC50 not provided) | 5-HT with epinephrine | Rabbit | [4] |
| M-1 (Sarpogrelate metabolite) | More potent than M-1 (specific IC50 not provided) | 5-HT with epinephrine | Rabbit | [4] |
| AR246686 | 21 | 5-HT amplified ADP-stimulated | Human | [3] |
Table 3: Functional Antagonism in Vascular Tissue
| Compound | pA2 Value | Assay | Tissue Source | Reference |
| This compound | 10.4 | Rat Caudal Artery Contraction | Rat | [4] |
| Sarpogrelate | 8.53 | Rat Tail Artery Contraction | Rat | |
| M-1 (Sarpogrelate metabolite) | 9.04 | Rat Tail Artery Contraction | Rat |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of antagonist compounds to the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT2A receptor (e.g., rat brain cortical membranes, HEK cells).[2][5]
-
Radioligand Binding: A specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparations.
-
Competitive Binding: The assay is performed in the presence of various concentrations of the unlabeled antagonist compound (e.g., this compound, sarpogrelate). The antagonist competes with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of antagonist compounds on serotonin-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human volunteers or various animal species into an anticoagulant. Platelet-rich plasma is then obtained by centrifugation.[4]
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP as platelets aggregate.
-
Induction of Aggregation: A platelet agonist, such as serotonin (B10506) (5-HT) alone or in combination with other agonists like ADP or epinephrine, is added to the PRP to induce aggregation.[4]
-
Inhibition Assessment: The assay is performed in the presence of various concentrations of the antagonist compound. The ability of the antagonist to inhibit agonist-induced platelet aggregation is measured.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal aggregation (IC50) is determined from the concentration-response curve.
Rat Caudal Artery Contraction Assay
Objective: To evaluate the functional antagonist activity of compounds on 5-HT2A receptor-mediated vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: The caudal artery is isolated from a rat and cut into rings. These rings are then mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
-
Contraction Measurement: The arterial rings are connected to an isometric force transducer to record changes in tension (contraction).
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of serotonin (5-HT), which induces contraction of the artery via 5-HT2A receptors.
-
Antagonist Incubation: The experiment is repeated in the presence of a fixed concentration of the antagonist compound (e.g., this compound), which is allowed to incubate with the tissue before the addition of 5-HT.
-
Data Analysis: The antagonist will cause a parallel rightward shift of the 5-HT concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.[4] A higher pA2 value indicates a more potent antagonist.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: 5-HT2A Receptor Signaling Pathway in Platelet Aggregation.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Caption: Logical Flow for the Evaluation of 5-HT2A Antagonists.
References
- 1. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-thrombotic and vascular effects of AR246686, a novel 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Benchmarking R-96544: A Comparative Performance Analysis in Established 5-HT2A Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of R-96544, a potent and selective 5-HT2A receptor antagonist, against the established alternative, sarpogrelate (B137540). The data presented is derived from preclinical studies and is intended to provide a clear benchmark of this compound's pharmacological activity in key in vitro and ex vivo assays.
Executive Summary
This compound, the active metabolite of R-102444, demonstrates superior potency as a 5-HT2A receptor antagonist when compared to sarpogrelate. This heightened potency is observed in its ability to inhibit serotonin (B10506) (5-HT)-induced platelet aggregation and antagonize 5-HT2A receptor-mediated vascular contraction. This guide summarizes the key performance data, provides detailed experimental methodologies for the assays cited, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and sarpogrelate in established assays.
Table 1: Antagonism of 5-HT2A Receptor-Mediated Vascular Contraction
| Compound | Assay | Parameter | Value | Source |
| This compound | Rat Caudal Artery Contraction | pA2 | 10.4[1] | Ogawa et al., 2002 |
| Sarpogrelate | Rat Caudal Artery Contraction | pA2 | Not explicitly found in the same study for direct comparison. | - |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Table 2: Inhibition of 5-HT-Induced Platelet Aggregation
| Compound | Assay | Result | Source |
| This compound | In vitro platelet aggregation (human, monkey, cat, rabbit, rat, and mouse) | Concentration-dependent inhibition. Qualitatively more potent than sarpogrelate and its active metabolite (M-1).[1] | Ogawa et al., 2002 |
| Sarpogrelate | In vitro platelet aggregation | Inhibits 5-HT-induced platelet aggregation. | General knowledge |
| R-102444 (prodrug of this compound) | Ex vivo platelet aggregation (rat) | Marked inhibition at 1 mg/kg, p.o. Significantly more potent than sarpogrelate.[2] | Sugidachi et al., 2004 |
| Sarpogrelate | Ex vivo platelet aggregation (rat) | Moderate antiplatelet effect at 100 mg/kg, p.o.[2] | Sugidachi et al., 2004 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: 5-HT2A Receptor Signaling Pathway and Antagonism by this compound.
References
Safety Operating Guide
Proper Disposal and Handling of R-96544: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing R-96544, a potent and selective 5-HT2A receptor antagonist, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe management of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling. This data is crucial for assessing potential hazards and determining appropriate disposal methods.
| Property | Value |
| Chemical Name | (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride |
| Molecular Formula | C22H29NO3・HCl |
| Molecular Weight | 391.94 g/mol |
| CAS Number | 167144-80-1 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage | Store at room temperature |
Health and Safety Information
According to the Safety Data Sheet (SDS) from Tocris Bioscience, this compound hydrochloride does not meet the classification criteria for a hazardous substance under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] However, as a matter of good laboratory practice, all chemicals should be handled with care.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and launder it before reuse. Seek medical attention.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Proper Disposal Procedures
While this compound is not classified as hazardous, it is crucial to dispose of it as chemical waste to prevent environmental contamination. Do not discharge into drains or the environment.
Disposal Workflow:
The following diagram outlines the recommended step-by-step procedure for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Logic:
The following diagram illustrates the logical steps to take when responding to a spill of this compound.
By adhering to these guidelines, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and the complete Safety Data Sheet for the most comprehensive information.
References
Navigating the Safe Handling of R-96544: A Comprehensive Guide to Personal Protective Equipment and Disposal
The proper handling of potent compounds is paramount in a laboratory setting to ensure the safety of researchers and prevent environmental contamination. This guide provides essential, immediate safety and logistical information for handling R-96544, a compound requiring stringent safety protocols. Adherence to these procedural steps is critical for all personnel involved in the research and development process.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous materials like this compound. The level of PPE required is dictated by the specific handling procedures and the associated risk of exposure. All personnel must be trained in the proper use, removal, and disposal of PPE.[1][2][3]
Recommended PPE for Laboratory Activities
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Eye Protection | Respiratory Protection | Gown/Lab Coat |
| Receiving & Unpacking | Ventilated Area | Double Nitrile | Safety Glasses | N95 or higher | Disposable Gown |
| Weighing & Compounding | Chemical Fume Hood or Glove Box | Double Nitrile, Powder-Free | Chemical Splash Goggles | N95 or higher | Disposable, fluid-resistant Gown |
| In Vitro/In Vivo Dosing | Biological Safety Cabinet or Ventilated Enclosure | Double Nitrile, Powder-Free | Chemical Splash Goggles | N95 or higher | Disposable, fluid-resistant Gown |
| Waste Disposal | Ventilated Accumulation Area | Double Nitrile | Safety Glasses | N95 or higher | Disposable Gown |
PPE Specifications
To ensure maximum protection, all PPE must meet specific standards.
| PPE Component | Specification |
| Gloves | ASTM D6978-05 tested for use with chemotherapy drugs or similar potent compounds. Powder-free nitrile. |
| Goggles | ANSI Z87.1 certified, providing protection against chemical splashes. |
| Respirator | NIOSH-approved N95 or higher particulate respirator. For higher risk activities, a Powered Air-Purifying Respirator (PAPR) may be required. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be elastic. |
Operational Plan for Handling this compound
A clear and concise operational plan is crucial for minimizing the risk of exposure and ensuring consistent, safe handling practices.
Receiving and Storage
-
Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated, well-ventilated area.
-
Verification: Confirm the contents match the shipping manifest.
-
Storage: Store this compound in a clearly labeled, sealed, and secure container in a designated and restricted-access area. The storage location should be well-ventilated.
Handling and Experimental Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is available and has been inspected for integrity.
-
Engineering Controls: All manipulations of this compound that could generate aerosols or dusts must be performed within a certified chemical fume hood, biological safety cabinet, or glove box.
-
Spill Management: A spill kit specifically for potent compounds must be readily available. All personnel must be trained on its use. In case of a spill, the area should be immediately evacuated and secured.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Disposal Route: Hazardous waste must be disposed of through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations. Under no circumstances should this compound waste be disposed of in general laboratory trash or down the drain.
Visual Guide to Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to waste disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
